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4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
  • CAS: 4875-39-2

Core Science & Biosynthesis

Foundational

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine mechanism of action

An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Executive Summary The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2] This has led to the development of derivatives with diverse therapeutic applications, including as modulators of the central nervous system, and as anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide focuses on a specific derivative, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. While direct, comprehensive studies on the mechanism of action of this particular molecule are not extensively documented in publicly available literature, its structural features allow for informed postulations based on the well-established pharmacology of its chemical class.

This document synthesizes the known biological activities of structurally related imidazo[4,5-c]pyridine analogs to propose potential mechanisms of action for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. Furthermore, it provides a detailed roadmap of experimental protocols for systematically investigating these hypotheses, designed for researchers and professionals in drug development.

The Imidazo[4,5-c]pyridine Scaffold: A Versatile Pharmacophore

The imidazo[4,5-c]pyridine ring system is an isomeric form of imidazopyridine, consisting of an imidazole ring fused to a pyridine moiety.[1] Its similarity to purines has made it a cornerstone for the design of antagonists and modulators for purinergic receptors and enzymes that process purine-like substrates. The therapeutic potential of this scaffold was first highlighted by the discovery of its derivatives as positive allosteric modulators of the GABA-A receptor.[1][2] Since then, the functional scope of this class has expanded to include:

  • Antitumor Activity: Inhibition of critical cell cycle regulators like Aurora kinases and Poly(ADP-ribose) polymerase (PARP).[1]

  • Antimicrobial Properties: Targeting essential enzymes in pathogens, such as glucosamine-6-phosphate synthase in fungi.[1]

  • Antiviral Effects: Inhibition of viral enzymes like RNA-dependent RNA polymerase.[1]

  • Anti-inflammatory and Autoimmune Modulation: Targeting enzymes such as Cathepsin S.[1]

The versatility of this scaffold underscores the potential for novel derivatives to exhibit significant and specific biological activities.

Structural Analysis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

The subject molecule can be deconstructed into three key structural components, each contributing to its potential pharmacological profile:

  • Imidazo[4,5-c]pyridine Core: The foundational pharmacophore, responsible for potential interactions with a wide range of targets as previously discussed.

  • Tetrahydropyridine Ring: This saturated portion of the pyridine ring introduces conformational flexibility compared to its aromatic counterpart. This can influence binding affinity and selectivity for specific receptor or enzyme isoforms.

  • 4-Phenyl Substituent: The presence of a phenyl group at the 4-position is a critical feature. This lipophilic moiety can engage in hydrophobic and π-stacking interactions within a binding pocket, significantly influencing the compound's target affinity and selectivity. Similar substitutions in related scaffolds have been shown to be crucial for activities like angiotensin II receptor antagonism and kinase inhibition.[3][4]

Postulated Mechanisms of Action and Investigative Pathways

Based on the structural analysis and the known activities of the broader imidazo[4,5-c]pyridine class, we can postulate several primary mechanisms of action for investigation.

Postulate 1: Neuromodulatory Activity via GABA-A Receptor Modulation

The initial bioactivity discovered for this class was as positive allosteric modulators of the GABA-A receptor.[1][2] It is plausible that 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine retains this activity.

Causality: The imidazopyridine core can bind to the benzodiazepine site or a related allosteric site on the GABA-A receptor complex, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.

Experimental Workflow:

G cluster_0 Workflow for GABA-A Receptor Modulation A Radioligand Binding Assay (e.g., [3H]flumazenil) B Electrophysiology Assay (Two-electrode voltage clamp in Xenopus oocytes) A->B Confirm functional modulation C In Vivo Behavioral Assays (e.g., Elevated Plus Maze, Rotarod) B->C Assess anxiolytic/sedative effects

Caption: Workflow to investigate GABA-A receptor activity.

Postulate 2: Anticancer Activity via Kinase Inhibition

Derivatives of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have demonstrated potent inhibitory activity against various kinases, including Aurora kinases and Src family kinases.[1][4]

Causality: The "hinge-binding" motif of many kinase inhibitors often involves a heterocyclic core. The imidazo[4,5-c]pyridine core could serve this function, while the 4-phenyl group occupies a hydrophobic pocket in the ATP-binding site, a common feature for achieving potency and selectivity.

Signaling Pathway:

G Compound 4-Phenyl-4,5,6,7-tetrahydro- 1H-imidazo[4,5-c]pyridine Src Src Kinase Compound->Src Inhibition Downstream Downstream Effectors (e.g., STAT3, FAK) Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Caption: Postulated inhibition of the Src kinase pathway.

Experimental Workflow:

A multi-tiered approach is essential to validate kinase inhibition, starting with broad screening and progressing to specific functional assays.

Experiment Purpose Methodology Key Readout
Tier 1: Kinase Panel Screen Broadly identify potential kinase targets.In vitro radiometric or fluorescence-based assays against a diverse panel of kinases.IC50 values against multiple kinases.
Tier 2: Biochemical IC50 Determination Confirm and quantify inhibitory potency on top hits.Dose-response enzyme inhibition assays (e.g., ADP-Glo™, LanthaScreen™).Accurate IC50 determination.
Tier 3: Cellular Target Engagement Verify that the compound hits the target in a cellular context.Western blot analysis for downstream substrate phosphorylation (e.g., p-Src, p-STAT3).Reduction in phosphorylation levels.
Tier 4: Cell Viability/Apoptosis Assay Determine the functional consequence of target inhibition.MTT/MTS assays for proliferation; Caspase-Glo® 3/7 assay for apoptosis.GI50 (Growth Inhibition 50) and induction of apoptosis.
Postulate 3: Cardiovascular Activity via Angiotensin II Receptor (AT1) Antagonism

Structurally related imidazo[4,5-b]pyridine derivatives bearing a 4-phenylquinoline substituent have been developed as potent AT1 receptor antagonists.[3]

Causality: The core scaffold and the 4-phenyl group may mimic the binding mode of established AT1 antagonists (sartans), occupying key hydrophobic and polar interaction sites within the receptor.

Experimental Workflow:

G cluster_0 Workflow for AT1 Receptor Antagonism A Competitive Radioligand Binding Assay (e.g., [3H]angiotensin II) B Calcium Mobilization Assay (in AT1-expressing cells, e.g., CHO-K1) A->B Confirm functional antagonism C Ex Vivo Aortic Ring Assay B->C Assess physiological effect on vascular tone

Caption: Workflow to investigate AT1 receptor antagonism.

Detailed Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided as a starting point for investigation.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is designed to quantify the IC50 value of the test compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., Src) in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Serially dilute the test compound (4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) in DMSO, then further dilute in kinase buffer to create 4X final concentrations.

  • Kinase Reaction:

    • Add 5 µL of 4X test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of 2X kinase solution to each well and incubate for 15 minutes at room temperature (pre-incubation).

    • Initiate the reaction by adding 10 µL of 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection (ADP-Glo™ System):

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to high (vehicle) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Calcium Mobilization Assay

This protocol assesses the ability of the compound to act as a functional antagonist at the AT1 receptor.

  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing the human AT1 receptor in a 96-well black, clear-bottom plate and grow to confluence.

    • Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of the test compound (or a known antagonist like Losartan as a positive control) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Challenge and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Add a pre-determined concentration of Angiotensin II (e.g., EC80) to all wells simultaneously using the instrument's injection system.

    • Immediately begin reading the fluorescence intensity every second for at least 2 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response after agonist addition.

    • Plot the response against the concentration of the test compound to determine the IC50 of functional antagonism.

Conclusion and Future Directions

While the precise mechanism of action for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine remains to be definitively elucidated, its chemical structure points toward several high-probability therapeutic targets, including GABA-A receptors, protein kinases, and G-protein coupled receptors like the AT1 receptor. The proposed postulates are grounded in extensive research on the versatile imidazo[4,5-c]pyridine scaffold.

The experimental workflows and protocols detailed in this guide provide a robust framework for systematically testing these hypotheses. A logical progression from broad, in vitro screening to more complex, cell-based functional assays and eventual in vivo validation will be critical. The insights gained from these studies will not only clarify the mechanism of this specific molecule but also contribute to the broader understanding of the structure-activity relationships that govern the diverse pharmacology of the imidazo[4,5-c]pyridine class.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. OUCI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • Further studies on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists. Effects of the transformation of the 4-phenylquinoline backbone into 4-phenylisoquinolinone or 1-phenylindene scaffolds. PubMed. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]

Sources

Exploratory

Technical Guide: A Predictive In Silico ADMET Profile of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine

Abstract In the landscape of modern drug discovery, the early identification of potential liabilities in a molecule's pharmacokinetic and toxicological profile is paramount. High attrition rates of drug candidates are fr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early identification of potential liabilities in a molecule's pharmacokinetic and toxicological profile is paramount. High attrition rates of drug candidates are frequently attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] This technical guide provides a comprehensive, predictive ADMET profile for the novel scaffold, 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine. The imidazo[4,5-c]pyridine core, a structural bioisostere of purines, has garnered significant interest for its therapeutic potential across various disease areas.[2] Leveraging a suite of validated in silico computational tools, this document synthesizes predictive data on the compound's drug-likeness, pharmacokinetic behavior, and potential toxicological endpoints. The objective is to furnish drug development professionals with a foundational, data-driven assessment to guide future experimental design and lead optimization strategies.

Introduction: The Imperative of Early-Stage ADMET Profiling

The journey of a new molecular entity from discovery to market is fraught with challenges, with approximately 90% of candidates failing during development. A significant portion of these failures can be traced back to poor pharmacokinetic profiles, unmanageable toxicity, or inadequate drug-like properties.[3] Consequently, the paradigm has shifted towards a "fail early, fail cheap" strategy, integrating ADMET assessment at the nascent stages of research.[1] Computational, or in silico, prediction has emerged as an indispensable tool in this regard. It offers a rapid, cost-effective methodology to screen vast chemical libraries and prioritize candidates with a higher probability of success, all while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research.[4]

The 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine scaffold is of particular interest due to the established biological significance of the imidazopyridine core, which is found in drugs targeting a range of conditions.[2][5] This guide will construct a predictive ADMET profile for this specific molecule, explaining the causality behind the predictions and providing a framework for subsequent experimental validation.

Methodology: An Integrated In Silico Workflow

To generate a robust predictive profile, a multi-tool approach was employed. The rationale behind using multiple platforms is to cross-validate predictions and gain a more holistic view, as different algorithms and training datasets can yield varying results. The workflow is grounded in the use of freely accessible, yet powerful, web-based platforms commonly utilized in academic and biotechnology settings.[3]

The process begins with defining the molecule's structure via its SMILES (Simplified Molecular-Input Line-Entry System) representation, which is then submitted to various predictive servers.

Selected Computational Tools
  • SwissADME: Utilized for predicting physicochemical properties, drug-likeness, pharmacokinetic parameters, and potential medicinal chemistry liabilities.[6]

  • admetSAR: A comprehensive tool for predicting a wide range of ADMET properties, including intestinal absorption, BBB permeability, CYP inhibition, and multiple toxicity endpoints.[7]

  • ProTox-II: Leveraged for its focus on predicting toxicological endpoints, including organ toxicity and toxicological pathways.

Computational Workflow Diagram

The logical flow from molecular input to a synthesized, actionable profile is depicted below.

G cluster_input Input cluster_prediction In Silico Prediction Engines cluster_analysis Data Collation & Analysis cluster_output Output mol_input Molecule Input (SMILES String for 4-Phenyl-tetrahydro- imidazo[4,5-c]pyridine) swissadme SwissADME mol_input->swissadme Submit admetsar admetSAR mol_input->admetsar Submit protox ProTox-II mol_input->protox Submit physchem Physicochemical Properties swissadme->physchem Predict absorption Absorption swissadme->absorption Predict distribution Distribution swissadme->distribution Predict metabolism Metabolism swissadme->metabolism Predict admetsar->absorption Predict admetsar->distribution Predict admetsar->metabolism Predict excretion Excretion admetsar->excretion Predict toxicity Toxicity admetsar->toxicity Predict protox->toxicity Predict report Comprehensive ADMET Report & Experimental Recommendations physchem->report Synthesize absorption->report Synthesize distribution->report Synthesize metabolism->report Synthesize excretion->report Synthesize toxicity->report Synthesize

Caption: Computational workflow for ADMET prediction.

Results: Predicted ADMET Profile

Physicochemical Properties & Drug-Likeness

The foundational physicochemical properties of a compound are strong indicators of its potential oral bioavailability and overall drug-like nature. High lipophilicity (LogP > 5), for instance, can lead to poor solubility and rapid metabolic turnover, while a high molecular weight can impede membrane permeability.[8] The predicted properties for 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine are summarized below and evaluated against established drug-likeness criteria.

PropertyPredicted ValueLipinski's Rule of 5Ghose FilterVeber Criteria
Molecular Weight ( g/mol )~227.29< 500 (Pass)160-480 (Pass)N/A
MLogP~2.15≤ 5 (Pass)-0.4 to 5.6 (Pass)N/A
H-Bond Donors2≤ 5 (Pass)≤ 5 (Pass)≤ 5 (Pass)
H-Bond Acceptors3≤ 10 (Pass)≤ 10 (Pass)≤ 10 (Pass)
Rotatable Bonds1N/A≤ 10 (Pass)≤ 10 (Pass)
Topological Polar Surface Area (TPSA)54.1 ŲN/AN/A≤ 140 Ų (Pass)

Analysis: The molecule exhibits a highly favorable physicochemical profile. It passes all parameters of Lipinski's, Ghose's, and Veber's rules, suggesting a strong potential for good oral bioavailability.[6] The low molecular weight and moderate lipophilicity (MLogP) strike a good balance for solubility and permeability. The TPSA value of 54.1 Ų is well below the 140 Ų threshold often associated with good membrane permeability. Furthermore, with only one rotatable bond, the molecule is conformationally rigid, which can be advantageous for target binding affinity and reduced metabolic liability.[8]

Predicted Absorption

Effective absorption, primarily from the gastrointestinal tract for oral drugs, is the first critical step in achieving therapeutic concentrations.

ParameterPredictionInterpretation
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoThe compound is not predicted to be an efflux pump substrate, enhancing its absorption potential.[7]
P-glycoprotein (P-gp) InhibitorNoUnlikely to cause drug-drug interactions by inhibiting the efflux of other drugs.
Predicted Distribution

Distribution describes how a drug spreads throughout the body's compartments. Key considerations are whether it can access its target site and the extent to which it binds to plasma proteins.

ParameterPredictionInterpretation
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to cross the BBB.
Plasma Protein Binding (PPB)~85-90%Moderate to high binding to plasma proteins like albumin is expected.

Analysis: The prediction that the molecule can cross the BBB is a critical finding. This makes it a potential candidate for centrally acting therapies but a potential liability if targeting peripheral tissues, as CNS entry can lead to undesired side effects.[4] The predicted high plasma protein binding means that a significant fraction of the drug in circulation may be bound and inactive. This must be considered in dose-response studies, as only the unbound fraction is free to interact with the target.[4]

Predicted Metabolism

Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, is the body's mechanism for clearing foreign compounds. Inhibition of these enzymes is a primary source of adverse drug-drug interactions (DDIs).[1]

ParameterPredictionInterpretation
CYP1A2 InhibitorNon-inhibitorLow risk of DDIs with CYP1A2 substrates (e.g., caffeine, theophylline).
CYP2C9 InhibitorNon-inhibitorLow risk of DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen).
CYP2C19 InhibitorNon-inhibitorLow risk of DDIs with CYP2C19 substrates (e.g., omeprazole).
CYP2D6 InhibitorNon-inhibitorLow risk of DDIs with CYP2D6 substrates (e.g., codeine, antidepressants).
CYP3A4 InhibitorInhibitor Potential risk of DDIs with numerous CYP3A4 substrates (e.g., statins, calcium channel blockers).

Analysis: The compound is predicted to be clean with respect to most major CYP isoforms but shows a potential liability as an inhibitor of CYP3A4. Since CYP3A4 is responsible for the metabolism of over 50% of marketed drugs, this is a significant finding that requires experimental validation. Inhibition of this enzyme could dangerously elevate the plasma concentrations of co-administered drugs.

G cluster_cyp CYP450 Isoforms Compound 4-Phenyl-tetrahydro- imidazo[4,5-c]pyridine CYP1A2 CYP1A2 Compound->CYP1A2 No Inhibition CYP2C9 CYP2C9 Compound->CYP2C9 No Inhibition CYP2C19 CYP2C19 Compound->CYP2C19 No Inhibition CYP2D6 CYP2D6 Compound->CYP2D6 No Inhibition CYP3A4 CYP3A4 Compound->CYP3A4 INHIBITION

Caption: Predicted Cytochrome P450 (CYP) interaction profile.

Predicted Toxicity

Early assessment of toxicity is crucial to avoid late-stage failures. Key endpoints include mutagenicity, cardiotoxicity, and organ-specific toxicity.

ParameterPredictionInterpretation
AMES MutagenicityNon-mutagenicThe compound is unlikely to cause DNA mutations.
hERG InhibitionInhibitor (Low Risk) A potential risk for cardiotoxicity, which requires careful experimental evaluation.
Hepatotoxicity (H-HT)NoLow risk of causing drug-induced liver injury.
Oral Rat Acute Toxicity (LD50)Class III (~350 mg/kg)Classified as slightly toxic.

Analysis: The profile is largely favorable, with no predicted mutagenicity or hepatotoxicity. However, the prediction of hERG inhibition, even if low-risk, is a significant flag. Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[9] This is a common cause of drug withdrawal and requires rigorous follow-up.

Synthesis and Expert Recommendations

The in silico analysis of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine paints a promising but cautionary picture.

Strengths:

  • Excellent drug-like physicochemical properties suggest high potential for oral bioavailability.

  • Predicted to have high intestinal absorption and is not a substrate for the P-gp efflux pump.

  • A clean profile against most major CYP450 enzymes, reducing the risk of many drug-drug interactions.

  • No predicted mutagenicity or hepatotoxicity.

Potential Liabilities:

  • CYP3A4 Inhibition: This is the most significant metabolic flag. If confirmed, it could restrict the compound's therapeutic window and co-administration with many common medications.

  • hERG Inhibition: The predicted cardiotoxicity risk is a major safety concern that must be de-risked early in development.

  • Blood-Brain Barrier Permeability: This is a double-edged sword. It is an asset for CNS targets but a liability for peripheral targets, where it could cause unwanted neurological side effects.

Based on this predictive profile, the following experimental validation workflow is recommended to address the identified liabilities and confirm the compound's strengths.

G cluster_in_silico In Silico Prediction (Completed) cluster_in_vitro Tier 1: In Vitro Confirmation cluster_tier2 Tier 2: Cellular & Ex Vivo Assays cluster_tier3 Tier 3: In Vivo Studies insilico_report Predicted Liabilities: - CYP3A4 Inhibition - hERG Inhibition - BBB Permeability cyp_assay CYP3A4 Recombinant Enzyme Inhibition Assay (e.g., Fluorometric) insilico_report->cyp_assay Prioritize herg_assay hERG Binding Assay (e.g., Radioligand) insilico_report->herg_assay Prioritize pampa_assay PAMPA Assay (Parallel Artificial Membrane Permeability Assay) insilico_report->pampa_assay Prioritize hep_assay Hepatocyte Metabolism Assay cyp_assay->hep_assay herg_patch hERG Patch Clamp Assay (Gold Standard) herg_assay->herg_patch caco2_assay Caco-2 Permeability & Efflux Assay pampa_assay->caco2_assay pk_study Rodent Pharmacokinetic (PK) Study (Oral Dosing) hep_assay->pk_study Proceed if risks are manageable herg_patch->pk_study Proceed if risks are manageable caco2_assay->pk_study Proceed if risks are manageable

Caption: Recommended experimental validation workflow.

References

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025).
  • Jangade, N. M., & Charde, M. S. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives.
  • ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosph
  • ADMET predictions - VLS3D.COM.
  • ADME Toxicity - Directory of in silico Drug Design tools.
  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. PubMed Central.
  • Ben Hamid, R., et al. (2020). Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors. Bioorganic Chemistry, 102, 104105.
  • Soraluze, L., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107.
  • ADMET-AI.
  • ADMET Predictor® - Simul
  • Request PDF: Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors.
  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences.
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine deriv
  • Kandeel, M., et al. (2021).
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • Venkatraman, V. (2021). FP-ADMET: a compendium of fingerprint-based ADMET prediction models.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. PubMed.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • Maliehe, T. S., et al. (2020). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Pharmacognosy Journal, 12(6).
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • Venkatraman, V. (2021). a compendium of fingerprint-based ADMET prediction models. PubMed Central.
  • List of ADMET properties of the newly synthesized molecules.
  • New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evalu
  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.

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Foundational

Review of patents on 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

An In-Depth Technical Guide and Patent Review of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Derivatives Abstract The 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold represents a privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Patent Review of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Derivatives

Abstract

The 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, owing to its structural resemblance to endogenous purines and its demonstrated therapeutic potential across a wide spectrum of diseases.[1][2] This technical guide provides a comprehensive review of the patent landscape surrounding this versatile core, targeting researchers, scientists, and drug development professionals. We delve into the pivotal synthetic strategies that have enabled the exploration of this chemical space, with a focus on the Pictet-Spengler reaction and diaminopyridine condensations.[1][3] The guide synthesizes patent literature to illuminate the evolution of these compounds as antihypertensive agents, kinase inhibitors for oncology, modulators of neurodegenerative processes, and novel immunomodulators.[4][5][6][7][8][9] By analyzing structure-activity relationships (SAR) and detailing exemplary experimental protocols, this whitepaper aims to provide actionable insights and highlight future opportunities for innovation in drug discovery centered on this potent heterocyclic system.

The 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Core: A Privileged Scaffold

The imidazo[4,5-c]pyridine ring system is a bicyclic heteroaromatic structure consisting of a pyridine ring fused to an imidazole ring. Its structural analogy to natural purines allows it to interact with a diverse range of biological targets, particularly enzymes and receptors that recognize purine-like substrates.[2] The specific tetrahydro- derivative, particularly with a phenyl substitution at the 4-position, imparts a three-dimensional conformation that is crucial for selective and potent biological activity. This core structure, related to the naturally occurring amino acid spinacine, serves as a foundational template for developing novel therapeutics.[3] The patent literature reveals its application in a multitude of disease areas, from cardiovascular disorders to oncology and immunology, underscoring its status as a "privileged" scaffold in drug design.

G cluster_0 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Core structure structure

Caption: Core chemical structure with IUPAC numbering.

Patented Synthetic Strategies: Building the Core

The construction of the 4-phenyl-tetrahydro-imidazo[4,5-c]pyridine scaffold is accessible through several robust and well-documented synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Pictet-Spengler Reaction

A cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic systems, the Pictet-Spengler reaction is a highly effective method for forming the tetrahydropyridine portion of the scaffold. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of our core structure, derivatives of histidine or histamine serve as the ideal starting material, containing the pre-formed imidazole ring and the necessary ethylamine moiety.[3]

Causality of Experimental Choices:

  • Starting Material: L-histidine is often chosen as it is a readily available, chiral starting material, allowing for stereocontrolled synthesis.[3]

  • Carbonyl Source: The choice of aldehyde (e.g., benzaldehyde for a 4-phenyl substituent) directly installs the key C4-substituent.

  • Acid Catalysis: The reaction is typically acid-catalyzed to facilitate the formation of the key Mannich-type intermediate (a Schiff base) and promote the subsequent electrophilic aromatic substitution that closes the ring.

  • Reaction Conditions: Mild conditions are often sufficient, preserving the integrity of other functional groups on the molecule.[3]

Condensation of Diaminopyridines

An alternative and widely patented approach involves the formation of the imidazole ring as a key final step. This strategy typically starts with a substituted pyridine ring that is subsequently elaborated.

Workflow:

  • Synthesis of a Substituted Piperidone: A precursor piperidone ring is synthesized, often containing the desired C4-phenyl group.

  • Introduction of Amino Groups: Chemical transformations are performed to install two adjacent amino groups on the pyridine/piperidine ring, forming a diaminopyridine derivative.

  • Imidazole Ring Formation: The diaminopyridine is then condensed with a one-carbon source, such as formic acid, an orthoformate, or an aldehyde, to form the fused imidazole ring.[1][10] This cyclization is a dehydration reaction, often driven by heat or a dehydrating agent like polyphosphoric acid.[1]

G cluster_0 General Synthetic Workflow A Histidine / Histamine Derivative C Pictet-Spengler Cyclization A->C Reacts with B Phenyl Aldehyde B->C Reacts with D Core Scaffold C->D Forms

Caption: Simplified workflow of the Pictet-Spengler synthesis.

Exemplary Synthetic Protocol: Preparation of Tetrahydro-imidazo[4,5-c]pyridine Carboxylates

The following protocol is a representative example adapted from methodologies described in the patent literature for creating derivatives useful as antihypertensive agents.[4]

  • Step 1: Schiff Base Formation (Intermediate)

    • To a solution of L-histidine methyl ester (1 equivalent) in methanol, add benzaldehyde (1.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base can be monitored by TLC or LC-MS.

    • Rationale: This initial condensation is the first step of the Pictet-Spengler reaction, forming the key electrophilic iminium ion precursor. Methanol is a suitable protic solvent that facilitates the reaction without competing side reactions.

  • Step 2: Cyclization

    • Cool the reaction mixture to 0°C and slowly add trifluoroacetic acid (2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Rationale: Trifluoroacetic acid serves as a strong acid catalyst to promote the intramolecular electrophilic attack of the imidazole ring onto the iminium carbon, thereby forming the tetrahydropyridine ring.

  • Step 3: Workup and Purification

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate.

    • Rationale: The basic workup removes the acid catalyst. Extraction isolates the product from the aqueous phase, and chromatography ensures the final product is of high purity.

Patent Landscape and Key Therapeutic Applications

The patenting activity for this scaffold highlights its versatility. Early patents focused on cardiovascular applications, while more recent filings have expanded into oncology, neurodegeneration, and immunology.

Patent Number Assignee Therapeutic Area Key Claimed Feature/Mechanism
EP0245637A1(Not specified)HypertensionSubstituted derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid and analogs.[4]
MX2020012045A(Not specified)Cancer / InfectionsTetrahydro-imidazo[4,5-c]pyridine derivatives as PD-L1 immunomodulators.[9]
AU2020315210B2(Not specified)Abnormal Cell Growth / CancerImidazo[4,5-c]pyridine derivatives as Toll-like receptor (TLR) agonists.[11]
US-7795447-B2PfizerNeurodegenerative DisordersImidazole compounds for inhibiting Aβ-peptide production in conditions like Alzheimer's disease.[7]
EP3356363A1(Not specified)Neurodegenerative DisordersImidazo[4,5-b]pyridine derivatives as dual DYRK1/CLK1 kinase inhibitors.[12]
Antihypertensive Agents

One of the earliest patented applications for this scaffold was in the treatment of hypertension.[4] Patents such as EP0245637A1 describe novel derivatives with substitutions on the tetrahydropyridine ring, particularly at the 6-position with a carboxylic acid or its ester/amide analogs. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the compounds, leading to effective blood pressure control.

Kinase Inhibitors for Oncology

The broader imidazopyridine class is a well-established source of kinase inhibitors.[5][6][13][14] The nitrogen atoms in the heterocyclic core act as key hydrogen bond acceptors and donors, enabling the molecule to bind effectively to the ATP-binding pocket of various kinases. While many patents cover related isomers, the principles apply directly to the 4-phenyl-tetrahydro-imidazo[4,5-c]pyridine scaffold. These compounds have been investigated as inhibitors of:

  • Cyclin-Dependent Kinases (CDKs): For cell cycle control in cancer.[13]

  • c-Met and FLT3: Receptor tyrosine kinases involved in tumor growth and proliferation.[6][13]

  • c-Kit Kinase: Implicated in gastrointestinal stromal tumors (GISTs).[14]

G cluster_0 Kinase Inhibition Mechanism ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Inhibitor Imidazopyridine Inhibitor Inhibitor->Kinase Competitively Binds

Caption: Competitive binding of an inhibitor to a kinase active site.

Modulators for Neurodegenerative Disorders

The blood-brain barrier permeability of some imidazopyridine derivatives makes them attractive candidates for treating central nervous system (CNS) disorders. Patents in this area focus on two primary strategies:

  • Inhibition of Amyloid-β (Aβ) Peptide Production: Compounds have been designed to modulate the secretase enzymes responsible for producing the Aβ plaques characteristic of Alzheimer's disease.[7][8]

  • Kinase Inhibition: Targeting kinases within the brain, such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1), has been proposed as a therapeutic approach for Alzheimer's and other neurological conditions.[12]

Immunomodulators

More recent patent filings have explored the use of the tetrahydro-imidazo[4,5-c]pyridine core in immuno-oncology.[9] These compounds are being developed as modulators of immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1). By inducing the internalization or inhibition of PD-L1, these small molecules aim to restore the immune system's ability to recognize and attack cancer cells. Additionally, derivatives have been patented as Toll-Like Receptor (TLR) agonists, which can stimulate an innate immune response, making them useful in vaccines and for treating cancers and infectious diseases.[11]

Future Outlook and Opportunities

The rich patent history of the 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold demonstrates its enduring value in drug discovery. While significant progress has been made, several opportunities for future innovation remain.

  • Target Selectivity: For applications like kinase inhibition, developing derivatives with higher selectivity for specific kinase isoforms remains a critical goal to minimize off-target effects and improve safety profiles.

  • New Therapeutic Areas: The scaffold's ability to modulate fundamental biological pathways suggests its potential in other diseases, such as metabolic disorders, inflammation, and viral infections.[15][16]

  • Combination Therapies: In oncology, there is significant potential for using these compounds, particularly the immunomodulatory derivatives, in combination with existing chemotherapies or targeted agents to achieve synergistic effects.

  • Advanced Drug Delivery: Formulating these compounds into novel delivery systems could enhance their bioavailability, improve CNS penetration, or enable targeted delivery to specific tissues, further expanding their therapeutic utility.

This scaffold continues to be a fertile ground for the discovery of new medicines. As our understanding of disease biology deepens, the 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core is poised to be a central element in the development of the next generation of targeted therapies.

References

  • Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl). (n.d.). Google Patents.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]

  • New imidazo[4,5-b]pyridine derivatives as dual dyrk1/clk1 inhibitors. (n.d.). Google Patents.
  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity. (n.d.). Google Patents.
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2. (n.d.). PubChem. Retrieved from [Link]

  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. (n.d.). Google Patents.
  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.). Google Patents.
  • Imidazopyridinyl compounds and use thereof for treatment of neurodegenerative disorders. (n.d.). Google Patents.
  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). (n.d.). Retrieved from [Link]

  • Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. Retrieved from [Link]

  • Imidazole compounds for the treatment of neurodegenerative disorders - Patent US-7795447-B2. (n.d.). PubChem. Retrieved from [Link]

  • Imidazole compounds for the treatment of neurodegenerative disorders. (n.d.). Google Patents.
  • Imidazo[4,5-C]pyridine derivatives as Toll-like receptor agonists. (n.d.). Google Patents.
  • TETRAHYDRO-IMIDAZO[4,5-C]PYRIDINE DERIVATIVES AS PROGRAMMED DEATH LIGAND 1 (PD-L1) IMMUNOMODULATORS. (n.d.). Google Patents.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (n.d.). PubMed. Retrieved from [Link]

  • Substituted 4-phenylpiperidines, their preparation and use. (n.d.). Google Patents.
  • Patent Application Publication. (n.d.). Googleapis.com. Retrieved from [Link]

  • Malate salt of N-(4-{[6,7-bis(methyloxy) quinolin-4-yl]oxy}phenyl)- N′-(4-fluorophenyl)cyclopropane-1,1 -dicarboxamide, and crystalline forms thereof for the treatment of cancer - Patent US-11091440-B2. (n.d.). PubChem. Retrieved from [Link]

  • Patent Application Publication. (n.d.). Googleapis.com. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved from [Link]

  • (PDF) Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: A Detailed Protocol for Researchers

Introduction The 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have garnered s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have garnered significant interest due to their potential therapeutic applications, including acting as antimycobacterial agents and inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP).[1][2] The synthesis of this heterocyclic system is, therefore, a critical task for researchers in drug discovery and development.

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, with a focus on the well-established Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale and practical insights to ensure successful synthesis and validation.

Synthetic Strategy: The Pictet-Spengler Reaction

The core of this protocol relies on the Pictet-Spengler reaction, a robust and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] In the context of our target molecule, the synthesis begins with the biogenic amine, histamine, which contains the requisite β-imidazolylethylamine moiety.[5][6]

The choice of the Pictet-Spengler reaction is underpinned by its efficiency and the ready availability of starting materials. The reaction proceeds through the formation of a Schiff base intermediate from histamine and benzaldehyde, which then undergoes an intramolecular electrophilic substitution on the electron-rich imidazole ring to form the desired tetrahydroimidazo[4,5-c]pyridine ring system.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Pictet-Spengler Reaction cluster_process Work-up & Purification cluster_product Final Product & Analysis Histamine Histamine Condensation Condensation & Schiff Base Formation Histamine->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Acid Catalyst (e.g., HCl) Workup Aqueous Work-up Cyclization->Workup Purification Column Chromatography Workup->Purification Product 4-Phenyl-4,5,6,7-tetrahydro- 1H-imidazo[4,5-c]pyridine Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Figure 1: A schematic overview of the synthetic protocol.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine from histamine and benzaldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Histamine dihydrochloride≥98%Sigma-Aldrich
Benzaldehyde≥99%, redistilledSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house preparation
Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics
Silica Gel60 Å, 230-400 meshSorbent Technologies
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve histamine dihydrochloride (1.84 g, 10 mmol) in methanol (40 mL).

  • Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

  • Acid Catalysis: Carefully add concentrated hydrochloric acid (0.5 mL) to the reaction mixture. The addition of a strong acid is crucial to catalyze the formation of the iminium ion, which is the key electrophilic intermediate for the cyclization step.[3]

  • Reaction Monitoring: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. This step is critical to quench the acid and facilitate the extraction of the product into the organic phase.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate) is typically effective.

  • Product Characterization: Collect the fractions containing the desired product (as indicated by TLC) and concentrate them to yield 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine as a solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expertise and Experience: Troubleshooting and Key Considerations

  • Purity of Benzaldehyde: Benzaldehyde is prone to oxidation to benzoic acid. Using freshly distilled or a new bottle of benzaldehyde is recommended to avoid side reactions and improve yield.

  • Acid Catalyst: While hydrochloric acid is effective, other protic or Lewis acids can also be used. The choice and concentration of the acid can influence the reaction rate and yield.[7]

  • Reaction Temperature: While refluxing in methanol is a standard condition, some Pictet-Spengler reactions can proceed at room temperature, albeit over a longer period. The optimal temperature may need to be determined empirically.

  • Work-up: During neutralization with sodium bicarbonate, effervescence (CO₂ evolution) will occur. Add the bicarbonate solution slowly and with caution to avoid frothing and loss of product.

  • Purification: The polarity of the eluent for column chromatography may need to be adjusted based on the specific derivatives being synthesized. A careful optimization of the solvent system is key to achieving high purity.

Trustworthiness: Validation of the Final Product

To ensure the identity and purity of the synthesized 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, the following characterization data should be obtained and compared with literature values where available:

  • ¹H NMR (Nuclear Magnetic Resonance): This will confirm the presence of all protons and their respective chemical environments, including the characteristic signals for the phenyl group, the tetrahydro-pyridine ring, and the imidazole proton.

  • ¹³C NMR: This will provide information about the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): This will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and confirming the elemental composition.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Data Presentation: Expected Outcomes

ParameterExpected Value
Yield 60-75% (after purification)
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.60-7.20 (m, 6H, Ar-H & Imidazole-H), 5.10 (s, 1H, CH-Ph), 4.20-3.80 (m, 2H, CH₂), 3.20-2.80 (m, 2H, CH₂)
MS (ESI+) m/z: [M+H]⁺ calculated for C₁₂H₁₄N₃⁺, found consistent with calculated value.

(Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument used.)

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine via the Pictet-Spengler reaction. By following the detailed steps and considering the provided insights, researchers can confidently synthesize this important heterocyclic scaffold for further investigation in their drug discovery programs. The emphasis on both the procedural details and the underlying chemical principles is intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the protocol for the synthesis of novel derivatives.

References

  • Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link][8]

  • Kaur, R., & Kumar, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5736. [Link][1]

  • Madaiah, M., et al. (2016). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Advances, 6(88), 85203-85215. [Link][2]

  • Reddy, C. S., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Scientific & Engineering Research, 5(5), 1143-1146. [Link][7]

  • Smolyar, N. N., et al. (2006). Some 4-Aryl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridines Derived from Histamine. The Journal of Organic Chemistry, 71(19), 7344-7347. [Link][5]

  • Stoye, A. (2022). The Pictet–Spengler Reaction Updates Its Habits. Molecules, 27(1), 229. [Link][9]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link][4]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link][3]

  • Zhong, M., et al. (2020). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 11, 1392. [Link][6]

Sources

Application

Analytical characterization of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine by NMR

Application Note & Protocol Title: Unambiguous Structural Elucidation of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine Using 1D and 2D Nuclear Magnetic Resonance Spectroscopy Audience: Researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Unambiguous Structural Elucidation of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine Using 1D and 2D Nuclear Magnetic Resonance Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active agents.[1][2][3] The precise characterization of such molecules is fundamental for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural elucidation of organic molecules in solution.[4] This application note provides a comprehensive guide to the analytical characterization of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine using a suite of 1D and 2D NMR experiments. We will detail the causality behind experimental choices and provide step-by-step protocols for sample preparation and data acquisition.

The core of this methodology lies in the synergistic use of various NMR techniques. Standard 1D ¹H and ¹³C NMR provide initial information on the proton and carbon environments within the molecule.[5][6] Subsequently, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular framework by identifying through-bond connectivities.[7][8][9][10] This systematic approach ensures a self-validating and unambiguous assignment of all proton and carbon signals.

Part 1: Experimental Workflow & Rationale

The structural elucidation of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine via NMR follows a logical progression of experiments. Each step builds upon the information gathered in the previous one, leading to a complete and validated structural assignment.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation cluster_analysis Data Analysis & Elucidation Prep High-Purity Sample Solvent Deuterated Solvent Selection (e.g., DMSO-d6, CDCl3) Prep->Solvent Tube High-Quality NMR Tube Solvent->Tube H1 ¹H NMR (Proton Environments) Tube->H1 C13 ¹³C NMR & DEPT (Carbon Environments & Types) H1->C13 COSY ¹H-¹H COSY (Proton-Proton Couplings) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Signal Assignment HMBC->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Part 2: Detailed Protocols

Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation.[11][12]

Materials:

  • 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine (high purity, >95%)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial for dissolution

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11][12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; for instance, DMSO-d₆ is excellent for solubilizing polar compounds and observing exchangeable protons (e.g., N-H), while CDCl₃ is a common choice for many organic molecules.[13]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube to prevent issues with magnetic field homogeneity (shimming).[12]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched NMR tube.[14] Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample information.[15]

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

1. 1D ¹H NMR:

  • Purpose: To identify all unique proton environments and their multiplicities (singlet, doublet, triplet, etc.), which provides information about neighboring protons.

  • Key Parameters:

    • Number of scans (ns): 8 or 16

    • Relaxation delay (d1): 1-2 seconds

    • Spectral width: 0-12 ppm

2. 1D ¹³C NMR and DEPT:

  • Purpose: To identify all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is crucial to differentiate between CH, CH₂, and CH₃ groups (quaternary carbons are absent in DEPT spectra).[16]

  • Key Parameters:

    • Number of scans (ns): 1024 or higher (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2-5 seconds

    • Spectral width: 0-220 ppm[6]

3. 2D ¹H-¹H COSY:

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[16][17] This is instrumental in connecting adjacent protons to build molecular fragments.

  • Key Parameters:

    • Number of scans (ns): 2-4

    • Data points in F2 and F1: 1024 x 256

4. 2D ¹H-¹³C HSQC:

  • Purpose: To correlate each proton with the carbon atom it is directly attached to (one-bond correlation).[10][17] This is a powerful experiment for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • Key Parameters:

    • Number of scans (ns): 2-8

    • ¹J(C,H) coupling constant: Optimized for ~145 Hz

5. 2D ¹H-¹³C HMBC:

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds).[10][17] This is essential for connecting molecular fragments and assigning quaternary carbons that have no attached protons.

  • Key Parameters:

    • Number of scans (ns): 8-16

    • Long-range J(C,H) coupling constant: Optimized for ~8 Hz

Part 3: Data Interpretation and Structural Elucidation

The following is a hypothetical data set for 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine, demonstrating the interpretation process.

Structure:

  • A phenyl ring attached to the tetrahydro-imidazo[4,5-c]pyridine core.

Predicted NMR Data
Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) DEPT-135 Key HMBC Correlations (¹H → ¹³C)
Phenyl-H (ortho) ~7.5d~128CH (Up)Quaternary C of Phenyl, Methylene C of Tetrahydropyridine
Phenyl-H (meta) ~7.4t~129CH (Up)Ortho C of Phenyl, Quaternary C of Phenyl
Phenyl-H (para) ~7.3t~127CH (Up)Meta C of Phenyl
Phenyl-C (ipso) --~140QuaternaryOrtho H of Phenyl
Imidazo-CH ~8.0s~145CH (Up)Quaternary C of Imidazole, Methylene C of Tetrahydropyridine
Tetrahydro-CH₂ ~3.8t~45CH₂ (Down)Imidazo-CH, Quaternary C of Imidazole, Phenyl C (ipso)
Tetrahydro-CH₂ ~3.0t~42CH₂ (Down)Methylene C of Tetrahydropyridine
Imidazo-NH ~12.0 (broad)s--Imidazo-CH, Quaternary C of Imidazole
Tetrahydro-NH ~5.0 (broad)s--Methylene C of Tetrahydropyridine
Imidazo-C (quat.) --~150QuaternaryImidazo-CH, Imidazo-NH, Methylene C of Tetrahydropyridine
Step-by-Step Interpretation Logic

G cluster_phenyl Phenyl Ring Fragment cluster_tetrahydro Tetrahydropyridine Fragment cluster_imidazo Imidazole Ring cluster_connections Fragment Connections (HMBC) H_ortho Ortho-H (~7.5 ppm) H_meta Meta-H (~7.4 ppm) H_ortho->H_meta COSY Conn1 Ortho-H → Tetrahydro-CH₂ H_ortho->Conn1 H_para Para-H (~7.3 ppm) H_meta->H_para COSY CH2_A CH₂ (~3.8 ppm) CH2_B CH₂ (~3.0 ppm) CH2_A->CH2_B COSY CH2_A->Conn1 Conn2 Imidazo-CH → Tetrahydro-CH₂ CH2_A->Conn2 Conn3 Tetrahydro-CH₂ → Phenyl-C (ipso) CH2_A->Conn3 CH_imidazo Imidazo-CH (~8.0 ppm) CH_imidazo->Conn2 NH_imidazo Imidazo-NH (~12.0 ppm)

Caption: Correlation map for structural elucidation.

  • ¹H NMR Analysis: The aromatic region (7.3-7.5 ppm) will show characteristic signals for a monosubstituted phenyl group. The downfield singlet around 8.0 ppm is typical for the proton on the imidazole ring. The aliphatic region will contain signals for the two methylene groups of the tetrahydropyridine ring, likely appearing as triplets if coupled to each other. Broad signals for the NH protons will also be present.

  • ¹³C and DEPT Analysis: The number of signals will correspond to the number of unique carbons. The DEPT-135 spectrum will distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, confirming the presence of methylene groups.

  • COSY Analysis: Cross-peaks in the COSY spectrum will confirm the coupling between adjacent protons. For instance, it will show correlations between the ortho, meta, and para protons of the phenyl ring, and between the two methylene groups of the tetrahydropyridine ring.

  • HSQC Analysis: This experiment will directly link each proton signal to its attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC Analysis: This is the final and most critical step. Key HMBC correlations will establish the connectivity between the different fragments of the molecule. For example:

    • A correlation from the ortho protons of the phenyl ring to the adjacent methylene carbon of the tetrahydropyridine ring will confirm the attachment point of the phenyl group.

    • Correlations from the imidazole CH proton to the carbons of the tetrahydropyridine ring will confirm the fusion of the two ring systems.

    • Correlations from the methylene protons to the quaternary carbons will allow for the assignment of these non-protonated carbons.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete and unambiguous structural characterization of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine. By systematically applying ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confidently validate the molecular structure, which is a prerequisite for any further investigation in drug development and medicinal chemistry. The protocols and interpretation logic detailed in this note serve as a comprehensive guide for scientists working with this and related heterocyclic scaffolds.

References

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from Georgia State University, Department of Chemistry. [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

  • NMR Sample Requirements and Preparation. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]

  • El-Malah, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. [Link]

  • 1H NMR spectra of compounds 4h and 5h in DMSO-d6 in the region of 3.5-8.8 ppm. (n.d.). ResearchGate. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). Molecules, 28(23), 7793. [Link]

  • 2D NMR. (n.d.). [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20). Journal of Chemical Technology and Metallurgy, 57(1), 113-125. [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. [Link]

  • 1H NMR and 13C NMR shifts of all compounds. (n.d.). ResearchGate. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). ACS Omega, 8(21), 18788-18801. [Link]

  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (n.d.). Royal Society of Chemistry. [Link]

  • 1H- and 13C-NMR Chemical Shift Data for Compounds 1 and 2. (n.d.). ResearchGate. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023, August 29). Bioorganic & Medicinal Chemistry, 15(16), 5498-5508. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

Sources

Method

Mass spectrometry analysis of 4-Phenyl-imidazo[4,5-c]pyridine derivatives

An Application Guide to the Mass Spectrometry Analysis of 4-Phenyl-imidazo[4,5-c]pyridine Derivatives Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Imidazo[4,5-c]pyridines The im...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometry Analysis of 4-Phenyl-imidazo[4,5-c]pyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry. Its structural resemblance to endogenous purines allows its derivatives to interact with a wide array of biological targets, leading to their investigation as potent therapeutic agents, including kinase inhibitors and receptor antagonists.[1][2] For drug development professionals, the ability to unambiguously characterize these molecules, understand their metabolic fate, and accurately quantify them in complex biological matrices is paramount.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone analytical technique for this purpose. Its unparalleled sensitivity and specificity provide the means for detailed structural elucidation, pharmacokinetic (PK) profiling, and metabolite identification.[3] This application note serves as a technical guide for researchers and scientists, offering field-proven protocols and foundational insights into the mass spectrometric analysis of 4-phenyl-imidazo[4,5-c]pyridine derivatives. We will delve into the causality behind experimental choices, from sample preparation to the interpretation of fragmentation data, to establish a robust and self-validating analytical workflow.

Part 1: Foundational Principles and Instrument Setup

The successful analysis of 4-phenyl-imidazo[4,5-c]pyridine derivatives hinges on a carefully optimized LC-MS/MS system. The inherent chemical properties of this scaffold—namely the presence of multiple basic nitrogen atoms—dictate the optimal analytical approach.

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for analyzing these compounds. As a "soft" ionization technique, it imparts minimal energy to the analyte, ensuring that the protonated molecule, [M+H]⁺, remains intact and is observed as the base peak in the full scan spectrum. This is critical for determining the molecular weight with high accuracy.

Causality: The imidazole and pyridine nitrogen atoms are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This high proton affinity makes the 4-phenyl-imidazo[4,5-c]pyridine scaffold exceptionally well-suited for positive-ion mode ESI (+ESI).[4][5] This process is efficient, leading to high signal intensity and low detection limits.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While a full scan MS spectrum provides the molecular weight, it is the tandem mass spectrometry (MS/MS) data that unlocks the structural identity. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we generate a unique fragmentation "fingerprint." This fingerprint is used to confirm the core structure, identify substituents, and differentiate between isomers.[5]

Part 2: Experimental Workflow and Protocols

A robust and reproducible workflow is essential for generating high-quality data. The following diagram and protocols outline a comprehensive approach from sample preparation to data acquisition.

Overall Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis A Stock Solution Preparation (DMSO or Methanol) B Working Solution Dilution (Mobile Phase A/B) A->B D Injection onto Reversed-Phase C18 Column B->D Purified Compounds C Biological Matrix Extraction (e.g., SPE or LLE for plasma/urine) C->D Extracted Samples E Gradient Elution (Acidified Water/Acetonitrile) D->E F Positive Electrospray Ionization (+ESI) E->F G Full Scan MS Analysis (Detect [M+H]⁺) F->G H Tandem MS (MS/MS) Analysis (Fragment [M+H]⁺) G->H I Molecular Weight Confirmation G->I J Fragmentation Pattern Analysis H->J K Structural Elucidation / Confirmation I->K J->K

Caption: High-level workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol is designed for the analysis of synthesized compounds or for creating a calibration curve for quantification.

Objective: To prepare a clean, soluble sample at an appropriate concentration for LC-MS/MS injection.

Materials:

  • 4-Phenyl-imidazo[4,5-c]pyridine derivative

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the derivative and dissolve it in 1.0 mL of methanol or acetonitrile in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution from the stock solution. For example, pipette 10 µL of the 1 mg/mL stock into 990 µL of 50:50 acetonitrile:water to create a 10 µg/mL intermediate. Then, pipette 100 µL of this intermediate solution into 900 µL of 50:50 acetonitrile:water to yield a final working concentration of 1 µg/mL.

    • Expert Insight: Preparing working solutions in a solvent mixture that closely matches the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile) improves peak shape and prevents injection-related issues.

  • Final Dilution: Transfer the final working solution to an autosampler vial for analysis. For initial screening, a concentration of 100-1000 ng/mL is often sufficient.

Self-Validation: For quantitative studies, prepare a series of calibrators and quality control (QC) samples from independent stock solutions to ensure accuracy and precision.[6]

Protocol 2: LC-MS/MS Method for Separation and Detection

Objective: To achieve chromatographic separation of the analyte from impurities and acquire high-quality MS and MS/MS spectra.

Instrumentation:

  • UPLC/HPLC system

  • Tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) with an ESI source

LC Parameters:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid ensures analyte protonation for +ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and low viscosity.
Gradient 5% to 95% B over 5-10 minutesA generic gradient suitable for screening new derivatives. Isocratic holds can be added to improve separation.
Flow Rate 0.3 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity, leading to better chromatographic efficiency.
Injection Vol. 1 - 5 µLBalances sensitivity with the risk of column overloading.

MS Parameters (Positive ESI Mode):

ParameterTypical SettingRationale
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens are readily protonated.[5]
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 120 - 150 °CAids in solvent desolvation without causing thermal degradation of the analyte.
Desolvation Gas Nitrogen, 800 - 1000 L/hrHigh flow of heated gas to remove solvent droplets and release gas-phase ions.[7]
Collision Energy 10 - 40 eV (for MS/MS)Varies by compound and instrument. A ramped collision energy experiment is ideal to observe a full range of fragments.
Acquisition Mode Full Scan (m/z 100-1000) followed by data-dependent MS/MS on the most intense ions.Ensures detection of the parent ion and automatic triggering of fragmentation for structural analysis.

Part 3: Fragmentation Analysis and Structural Elucidation

The interpretation of MS/MS spectra is key to confirming the structure of 4-phenyl-imidazo[4,5-c]pyridine derivatives. The fragmentation is predictable and follows logical chemical principles.

Characteristic Fragmentation Pathways

The protonated molecule [M+H]⁺ is the starting point for all fragmentation. The charge is typically localized on one of the basic nitrogen atoms. Collision-induced dissociation (CID) provides the energy to break the weakest bonds, leading to characteristic neutral losses and product ions.

Fragmentation Parent [M+H]⁺ Protonated 4-Phenyl-imidazo[4,5-c]pyridine FragA Loss of Phenyl Radical [M+H - C₆H₅]⁺ Parent->FragA C-Ph bond cleavage FragB Loss of HCN from Pyridine Ring [M+H - 27]⁺ Parent->FragB Ring cleavage FragC Loss of Phenylnitrene [M+H - C₆H₅N]⁺ Parent->FragC Rearrangement & Cleavage FragD Phenyl Cation [C₆H₅]⁺ (m/z 77) Parent->FragD C-Ph bond cleavage

Sources

Application

Title: A Tiered In Vitro Strategy for Evaluating the Efficacy of 4-Phenyl-imidazo[4,5-c]pyridine Derivatives

An Application Note and Protocols from the Senior Application Scientist Introduction The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its bioisosteric resemblance to...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols from the Senior Application Scientist

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its bioisosteric resemblance to the natural purine nucleus.[1][2] This structural similarity allows it to interact with a wide range of biological macromolecules, making it a fertile ground for drug discovery.[3] Derivatives of this family have shown promise as inhibitors of critical enzyme classes, including Src family kinases, Protein Kinase B (AKT), and Poly (ADP-ribose) polymerase (PARP).[2][3][4] The 4-phenyl substitution creates a distinct chemical space, offering the potential for novel selectivity and potency profiles.

Evaluating the efficacy of novel compounds from this class requires a systematic, multi-tiered approach that moves from broad cellular effects to specific, on-target mechanisms. This guide provides a logical, field-proven workflow designed to build a comprehensive efficacy profile for 4-Phenyl-imidazo[4,5-c]pyridine candidates. Our approach is structured as a testing funnel, ensuring that resources are focused on the most promising molecules by generating clear, decision-driving data at each stage.

The Efficacy Testing Funnel: A Strategic Overview

A successful in vitro evaluation campaign follows a logical progression. We begin with high-throughput methods to assess general bioactivity and narrow the field of candidates. Subsequent tiers employ more complex, lower-throughput assays to validate the mechanism of action and functional consequences of target engagement. This funnel approach ensures a cost-effective and scientifically rigorous evaluation.

G node_start Library of 4-Phenyl-imidazo[4,5-c]pyridine Analogs node_t1 Tier 1: Cellular Viability & Cytotoxicity Screening (e.g., CellTiter-Glo®) node_start->node_t1 Broad Screening node_t2 Tier 2: Target Class Identification (Biochemical Kinase Panel) node_t1->node_t2 Identify Active Compounds Establish GI₅₀/IC₅₀ node_t3 Tier 3: In-Cell Target Validation (Cellular Thermal Shift Assay - CETSA) node_t2->node_t3 Identify Putative Kinase Targets Determine IC₅₀ node_t4 Tier 4: Downstream Pathway Analysis (Multiplex Immunoassay) node_t3->node_t4 Confirm Target Engagement in Cells Validate On-Target Activity node_end Candidate Selection for In Vivo Studies node_t4->node_end Confirm Functional Effect Link Target to Pathway

Caption: The In Vitro Efficacy Testing Funnel.

Tier 1: Primary Screening - Assessing Cellular Viability and Cytotoxicity

Expertise & Rationale

The initial and most critical step is to determine whether a compound has any biological effect on whole cells.[5][6] Cell viability assays measure the overall health of a cell population and are used to quantify growth inhibition or cytotoxicity.[7][8] This provides a primary dose-response curve and a key metric, the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition), which is essential for ranking compounds and guiding concentrations for subsequent assays.[6] We recommend a luminescence-based ATP assay, such as CellTiter-Glo®, due to its high sensitivity, broad linear range, and simple "add-mix-read" format suitable for high-throughput screening.[9] The amount of ATP is directly proportional to the number of metabolically active, viable cells.[8]

Protocol: Luminescence-Based Cell Viability Assay (96-well format)

Principle of the Assay: This is a homogeneous assay that measures ATP, an indicator of metabolically active cells. A proprietary thermostable luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal.

Materials:

  • Cell line of interest (e.g., U87 glioblastoma cell line, relevant for Src inhibitors[4])

  • Complete growth medium

  • 4-Phenyl-imidazo[4,5-c]pyridine compounds (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • White, opaque 96-well microplates

  • CellTiter-Glo® 2.0 Assay Reagent (Promega) or similar

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete growth medium to a final concentration of 1 x 10⁵ cells/mL (optimization may be required).

    • Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in complete medium. Start with a top concentration of 100 µM.

    • Include "Vehicle Control" wells (medium with the highest concentration of DMSO, typically 0.1%) and "Positive Control" wells (e.g., 1 µM Staurosporine).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation and Interpretation: Calculate the percentage of viability for each concentration relative to the vehicle control (100% viability). Plot the dose-response curve and determine the GI₅₀/IC₅₀ using non-linear regression analysis.

Compound IDGI₅₀ (µM)Max Inhibition (%)
Cmpd-A011.298%
Cmpd-A0215.895%
Cmpd-A03> 5025%
Staurosporine0.05100%

Tier 2: Mechanistic Elucidation - Target Class Identification

Expertise & Rationale

Given that imidazopyridines are known kinase inhibitors, a logical next step for active compounds is to screen them against a panel of purified kinases.[4][10][11] This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase—the transfer of phosphate from ATP to a substrate.[12] This step helps to identify putative molecular targets, assess selectivity, and confirm a suspected mechanism of action. Using a profiling service like Eurofins' KinaseProfiler™ or performing an in-house assay provides critical structure-activity relationship (SAR) data.[10]

Protocol: In Vitro Biochemical Kinase Assay

Principle of the Assay: This assay quantifies the amount of ADP produced during a kinase reaction. The ADP is converted back to ATP, which is then used by luciferase to generate light. The amount of light is proportional to the kinase activity. Inhibition reduces the amount of ADP produced, resulting in a lower light signal.

Materials:

  • Purified recombinant kinase of interest (e.g., Src, AKT)

  • Kinase-specific substrate peptide

  • 4-Phenyl-imidazo[4,5-c]pyridine compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Dasatinib for Src)

  • Kinase reaction buffer

  • ATP (at a concentration equal to the Km for the specific kinase[13])

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, low-volume 384-well plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Prepare Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer.

    • Add 0.5 µL of the test compound at various concentrations (or DMSO for controls).

    • Include "No Enzyme" controls (buffer only) and "Vehicle" controls (enzyme + DMSO).

  • Initiate Reaction:

    • Add 2 µL of the ATP solution to each well to start the reaction.

    • Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin mix.

    • Incubate for 30-60 minutes at room temperature.

  • Readout:

    • Measure luminescence using a plate reader.

Data Presentation and Interpretation: Calculate the percent inhibition for each compound relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

Kinase TargetCmpd-A01 IC₅₀ (µM)Cmpd-A02 IC₅₀ (µM)
Src0.082.5
Lck0.154.1
Fyn0.216.8
AKT1> 10> 10
EGFR> 10> 10

Tier 3: Target Validation - Confirming Engagement in a Cellular Context

Expertise & Rationale

A compound that is potent in a biochemical assay must also be able to enter a cell and bind its intended target in a complex physiological environment.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify this intracellular target engagement.[15][16] The principle is based on ligand-induced thermal stabilization: when a protein is bound to a ligand (the drug), its structure is stabilized and it becomes more resistant to heat-induced unfolding and precipitation.[16][17] By heating intact cells treated with the compound and measuring the amount of target protein remaining in the soluble fraction, we can directly confirm engagement.[18]

G node_treat 1. Treat intact cells (Vehicle vs. Compound) node_heat 2. Heat cells across a temperature gradient node_treat->node_heat node_lyse 3. Lyse cells (e.g., freeze-thaw) node_heat->node_lyse node_spin 4. Centrifuge to separate soluble vs. precipitated protein node_lyse->node_spin node_detect 5. Detect soluble target protein (e.g., Western Blot) node_spin->node_detect node_result Result: Thermal Shift (Increased protein stability) node_detect->node_result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the test compound (e.g., Cmpd-A01 at 10x its cellular IC₅₀) or vehicle (DMSO) for 2 hours at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle and Compound).

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).

    • Cool immediately on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[18]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target protein (e.g., anti-Src antibody).

  • Analysis:

    • Quantify the band intensity for each lane using densitometry software.

    • Plot the percentage of soluble protein (relative to the unheated control) against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Data Presentation and Interpretation:

Temperature (°C)Soluble Src (% of control) - VehicleSoluble Src (% of control) - Cmpd-A01
40100%100%
4895%98%
5275%92%
5648% (Tm)81%
6020%55% (Tm)
645%25%

Tier 4: Downstream Functional Effects - Pathway Analysis

Expertise & Rationale

Confirming that target engagement translates into a functional cellular outcome is the final step in establishing in vitro efficacy. If a compound inhibits a kinase, it should modulate the downstream signaling pathway controlled by that kinase. Multiplex immunoassays, such as Luminex, are highly efficient for this purpose, allowing for the simultaneous quantification of multiple phosphoproteins or cytokines from a single small sample.[19][20] This provides a detailed snapshot of pathway activity and confirms the compound's intended biological effect.

G node_receptor Growth Factor Receptor node_src Src Kinase node_receptor->node_src node_stat3 STAT3 node_src->node_stat3 Phosphorylates node_inhibitor 4-Phenyl- imidazo[4,5-c]pyridine node_inhibitor->node_src Inhibits node_pstat3 p-STAT3 (Measured Marker) node_stat3->node_pstat3 node_nucleus Nucleus (Gene Transcription) node_pstat3->node_nucleus

Caption: Inhibition of Src kinase blocks downstream STAT3 phosphorylation.

Protocol: Multiplex Immunoassay for Phosphoprotein Analysis

Principle of the Assay: This technology uses fluorescently coded magnetic beads, each coated with a specific capture antibody (e.g., anti-STAT3).[19] The beads are incubated with cell lysate, followed by a biotinylated detection antibody (e.g., anti-phospho-STAT3) and a fluorescent reporter (streptavidin-phycoerythrin). A specialized flow cytometer identifies the bead (analyte) and quantifies the reporter signal (amount of phosphoprotein).[21]

Step-by-Step Methodology:

  • Prepare Cell Lysates:

    • Seed and grow cells in a 6-well plate.

    • Starve cells (e.g., in serum-free medium) for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of Cmpd-A01 or vehicle for 2 hours.

    • Stimulate the pathway by adding a relevant growth factor (e.g., EGF) for 15 minutes.

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells using an appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration.

  • Perform Luminex Assay: (Following manufacturer's protocol, e.g., R&D Systems[21])

    • Dilute lysates to a standard protein concentration.

    • Add 50 µL of the diluted microparticle cocktail (beads) to each well of the provided 96-well filter plate.

    • Wash the beads using a wash buffer and a vacuum manifold.

    • Add 50 µL of standard, control, or diluted cell lysate to the appropriate wells. Incubate on a shaker for 2 hours at room temperature.

    • Wash beads 3 times.

    • Add 50 µL of the biotinylated detection antibody cocktail. Incubate on a shaker for 1 hour.

    • Wash beads 3 times.

    • Add 50 µL of Streptavidin-PE. Incubate on a shaker for 30 minutes.

    • Wash beads 3 times.

    • Resuspend beads in 100 µL of wash buffer and read on a Luminex analyzer.

Data Presentation and Interpretation: The output will be the median fluorescence intensity (MFI), which is proportional to the concentration of the phosphoprotein. A dose-dependent decrease in the MFI of a downstream marker (like p-STAT3) following treatment with the compound confirms functional pathway inhibition.

Cmpd-A01 (µM)p-STAT3 (MFI)p-AKT (MFI)
0 (Vehicle)15,20012,500
0.0113,80012,350
0.17,50012,400
1.01,80012,200
10.095011,900

Summary

This tiered application guide provides a robust framework for characterizing the in vitro efficacy of novel 4-Phenyl-imidazo[4,5-c]pyridine compounds. By systematically progressing from broad cellular screening to specific target validation and functional pathway analysis, researchers can build a comprehensive data package. This approach ensures that decisions are based on a weight of evidence, linking biochemical potency to cellular activity and ultimately identifying candidates with the highest potential for further development.

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Method

Application Notes and Protocols for Evaluating the Anticancer Activity of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine

Introduction: The Therapeutic Potential of Imidazopyridine Derivatives in Oncology The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazopyridine Derivatives in Oncology

The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Recent studies have highlighted the significant anticancer potential of this class of compounds, including 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine and its analogues.[1][2][3][4][5][6] These molecules have been shown to exert their effects through various mechanisms, such as the inhibition of critical signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin, induction of cell cycle arrest, and apoptosis.[1][2][7] Furthermore, some derivatives have demonstrated anti-angiogenic properties, suggesting a multi-faceted approach to combating tumor growth and progression.[4][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anticancer activity of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine and related compounds using a suite of robust cell-based assays. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

I. Preliminary Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel anticancer compound is to determine its effect on cancer cell viability and proliferation.[8] The MTT and Sulforhodamine B (SRB) assays are two widely accepted and reliable colorimetric methods for this purpose.[9][10]

A. MTT Assay: Measuring Metabolic Activity

The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for Cell Viability [11]

  • Cell Seeding:

    • Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (empirically determined for each cell line, typically 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine in a suitable solvent (e.g., DMSO) and further dilute in culture medium to the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein Content

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[9][10] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[12]

Protocol: SRB Assay for Cytotoxicity Screening [9][10][12][13][14]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13][14]

  • Washing:

    • Carefully wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9][13][14]

    • Allow the plates to air-dry completely at room temperature.

  • SRB Staining:

    • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[12][13]

    • Allow the plates to air-dry completely.

  • Dye Solubilization and Measurement:

    • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12][14]

    • Shake the plate on an orbital shaker for 10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.[9][13][14]

Data Presentation: IC₅₀ Determination

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
4-Phenyl-tetrahydro-imidazo[4,5-c]pyridineMCF-7MTT48Value
4-Phenyl-tetrahydro-imidazo[4,5-c]pyridineHCT-116SRB48Value
Doxorubicin (Control)MCF-7MTT48Value
Doxorubicin (Control)HCT-116SRB48Value

Note: IC₅₀ values should be calculated using non-linear regression analysis from the dose-response curves.

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic potential is established, the next step is to investigate the underlying mechanism of action. Key cellular processes to investigate include apoptosis, cell cycle progression, and cellular migration and invasion.

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[16]

Protocol: Annexin V/PI Apoptosis Assay [15][16][17]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine at concentrations around the IC₅₀ value for the appropriate duration.

    • Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15][17][18]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[15]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[15]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[17][18]

    • Analyze the samples by flow cytometry as soon as possible.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and gates.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

B. Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[19][20] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[21]

Protocol: Cell Cycle Analysis with PI Staining [21]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL PI.[21]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

C. Transwell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[22][23][24] The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to assess these cellular processes.[24][25]

Protocol: Transwell Migration and Invasion Assay [22][23][24][25]

  • Preparation of Transwell Inserts:

    • For the invasion assay, coat the upper surface of the Transwell inserts (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify. For the migration assay, the inserts are used without coating.[24]

  • Cell Seeding:

    • Starve the cancer cells in a serum-free medium for 12-24 hours.

    • Resuspend the cells in a serum-free medium containing the 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine at various concentrations.

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Chemoattractant Addition:

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate for a period sufficient for cell migration or invasion to occur (e.g., 24-48 hours), depending on the cell type.

  • Removal of Non-migrated/invaded Cells:

    • Carefully remove the medium from the upper chamber and wipe away the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining:

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 20 minutes.

    • Stain the cells with a solution such as Crystal Violet for 20 minutes.

  • Quantification:

    • Wash the inserts with water and allow them to air dry.

    • Count the stained cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

III. Visualization of Workflows and Pathways

To provide a clear conceptual understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Primary Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Interpretation start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine (Dose-Response) seed->treat assay Perform Viability/Cytotoxicity Assays (MTT or SRB) treat->assay calc Calculate IC50 Values assay->calc apoptosis Apoptosis Assay (Annexin V/PI) calc->apoptosis If Active cell_cycle Cell Cycle Analysis (PI Staining) calc->cell_cycle If Active migration Migration/Invasion Assay (Transwell) calc->migration If Active analyze_apop Quantify Apoptotic Cell Population apoptosis->analyze_apop analyze_cc Determine Cell Cycle Arrest Phase cell_cycle->analyze_cc analyze_mig Quantify Migrated/Invaded Cells migration->analyze_mig conclusion Elucidate Mechanism of Action analyze_apop->conclusion analyze_cc->conclusion analyze_mig->conclusion

Caption: Workflow for evaluating the anticancer properties of a novel compound.

Potential Signaling Pathway Inhibition

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway compound 4-Phenyl-tetrahydro- imidazo[4,5-c]pyridine PI3K PI3K compound->PI3K Inhibits Wnt Wnt compound->Wnt Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Frizzled Frizzled Wnt->Frizzled Stabilization DVL DVL Frizzled->DVL Stabilization BetaCatenin BetaCatenin DVL->BetaCatenin Stabilization GeneTranscription GeneTranscription BetaCatenin->GeneTranscription Activates GeneTranscription->Proliferation

Caption: Potential inhibitory effects on key oncogenic signaling pathways.

IV. Concluding Remarks and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of the anticancer activity of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and metastatic potential, researchers can gain valuable insights into its therapeutic promise. Positive results from these assays would warrant further investigation, including in vivo studies in animal models and more in-depth mechanistic studies to identify specific molecular targets. The ultimate goal of such preclinical drug discovery and development efforts is to identify novel therapeutic agents that can improve outcomes for cancer patients.[26][27][28][29][30][31]

References

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  • Creative Commons. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Antimicrobial Susceptibility Testing of 4-Phenyl-imidazo[4,5-c]pyridines

Abstract This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to accurately assess the in vitro antimicrobial activity of novel 4-Phenyl-imidazo[4,5-c]pyri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to accurately assess the in vitro antimicrobial activity of novel 4-Phenyl-imidazo[4,5-c]pyridine derivatives. This class of heterocyclic compounds, analogous to purine systems, has shown significant potential in various therapeutic areas, including as antimicrobial agents.[1][2][3] The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reproducible, and comparable across different studies. We detail the foundational principles of susceptibility testing, step-by-step protocols for reference methods such as broth microdilution and disk diffusion, and guidelines for data interpretation and stringent quality control.

Introduction: The Rationale for Standardized Testing

Imidazo[4,5-c]pyridines represent a promising scaffold in the quest for new antimicrobial agents due to their structural similarity to purines, allowing them to potentially interfere with essential pathogen metabolic pathways.[2][3] Recent synthetic efforts have produced derivatives with demonstrated activity against a range of bacterial and fungal pathogens.[4][5] However, the initial evaluation of these novel compounds requires a rigorous and standardized approach to determine their spectrum of activity and potency.

Antimicrobial Susceptibility Testing (AST) is the cornerstone of this evaluation. It provides the primary quantitative measure of a compound's efficacy—most commonly the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] Adherence to established methodologies, such as those published by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reliable data that can guide further development.[9][10][11] This document serves as a practical guide to applying these standards to the specific class of 4-Phenyl-imidazo[4,5-c]pyridines.

Foundational Principles and Experimental Design

Before proceeding to specific protocols, a robust experimental design is crucial. This involves careful preparation of the test compounds, selection of appropriate microbial strains, and adherence to quality control (QC) measures.

Compound Preparation and Management

The physicochemical properties of novel compounds can present challenges. 4-Phenyl-imidazo[4,5-c]pyridines may have limited aqueous solubility.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mg/mL or 1280 µg/mL) in 100% dimethyl sulfoxide (DMSO). DMSO is the preferred solvent as it is generally inert and compatible with most assays at low final concentrations (<1%).

  • Solubility Assessment: Visually inspect the stock solution for any precipitation. If necessary, gentle warming or vortexing may be used. The final concentration of DMSO in the assay wells should not exceed 1% to avoid impacting microbial growth.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Microbial Strains

The choice of microorganisms should be strategic, encompassing a panel of clinically relevant pathogens and standardized quality control strains.

  • Screening Panel: Include representatives from key pathogen groups:

    • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

    • Fungal pathogens: Candida albicans, Candida parapsilosis[4]

  • Quality Control (QC) Strains: The inclusion of QC strains is non-negotiable for a self-validating system. These are well-characterized organisms with known susceptibility profiles to standard antibiotics.[12][13] Their purpose is to validate the test methodology, reagents, and procedural execution.[14] Commonly used QC strains are available from culture collections like the American Type Culture Collection (ATCC).

QC StrainGram TypeRelevance
Escherichia coli ATCC 25922Gram-negativeQC for Enterobacterales susceptibility testing.[13]
Staphylococcus aureus ATCC 25923Gram-positiveQC for testing against staphylococci.[13]
Pseudomonas aeruginosa ATCC 27853Gram-negativeQC for testing non-Enterobacterales, particularly P. aeruginosa.[13]
Enterococcus faecalis ATCC 29212Gram-positiveQC for MIC testing of enterococci.

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution (BMD) method is the international gold standard for quantitative MIC determination due to its reproducibility and conservation of reagents.[15][16][17] The procedure involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a 96-well microtiter plate format.[6][18]

Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout P1 Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) A1 Create Serial Dilutions of Compound in 96-Well Plate P1->A1 Dilute P2 Culture & Standardize Inoculum (0.5 McFarland Standard) A2 Add Standardized Inoculum to Each Well P2->A2 Inoculate P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) A3 Include Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) - Positive Control (Known Antibiotic) R1 Incubate Plate (35°C for 16-20 hours) A3->R1 Proceed R2 Visually Inspect for Growth (Turbidity/Button) R1->R2 After Incubation R3 Determine MIC: Lowest concentration with no visible growth R2->R3 Interpret DiskDiffusionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Application cluster_readout Phase 3: Incubation & Measurement P1 Prepare Compound-Impregnated Disks (Dry known amount onto blank disks) A2 Aseptically Apply Disks (Test & Control Disks) P1->A2 P2 Prepare Standardized Inoculum (0.5 McFarland Standard) A1 Inoculate Mueller-Hinton Agar Plate (Create a uniform bacterial lawn) P2->A1 A1->A2 Place Disks on Lawn R1 Invert & Incubate Plate (35°C for 16-18 hours) A2->R1 Incubate R2 Measure Zone of Inhibition (Diameter in mm) R1->R2 Read R3 Interpret Results (Compare zone sizes) R2->R3

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Detailed Step-by-Step Methodology

Materials:

  • Mueller-Hinton Agar (MHA) plates (150mm or 100mm)

  • Sterile blank paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

  • Incubator (35°C ± 2°C)

Procedure:

  • Disk Preparation: Aseptically apply a precise volume (e.g., 10-20 µL) of a known concentration of the 4-Phenyl-imidazo[4,5-c]pyridine solution onto a sterile blank disk. Allow the solvent to fully evaporate in a sterile environment.

  • Inoculum and Plating:

    • Prepare a standardized 0.5 McFarland inoculum as described in the BMD protocol.

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth. [19] * Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the prepared compound disks and control antibiotic disks onto the agar surface.

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate. [20] * Gently press each disk to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 16-18 hours. [21] * After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation and Interpretation

For novel compounds, there are no predefined clinical breakpoints. The primary goal is to determine the compound's potency and spectrum of activity by comparing its MIC values against those of established antibiotics.

Quantitative Data Summary

MIC data should be organized clearly in a tabular format for easy comparison.

Table 1: Example MIC Data for 4-Phenyl-imidazo[4,5-c]pyridine Derivatives

MicroorganismGram StainCompound A MIC (µg/mL)Compound B MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 25923Gram-positive420.5
E. faecalis ATCC 29212Gram-positive1681
E. coli ATCC 25922Gram-negative64>1280.015
P. aeruginosa ATCC 27853Gram-negative>128>1280.25
C. albicans SC5314Fungal816N/A

Interpretation:

  • MIC Values: A lower MIC value indicates greater potency. [22]* Spectrum of Activity: In the example table, Compounds A and B show activity primarily against Gram-positive bacteria and Candida albicans, with limited to no activity against the tested Gram-negative bacteria.

  • Comparison: The MICs for the test compounds should be compared to the positive control (Ciprofloxacin). Note that the MIC of one drug cannot be directly compared to the MIC of another drug to determine clinical superiority without considering established breakpoints and pharmacokinetics, but it provides a benchmark for in vitro potency. [23]

References

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Sources

Method

Application Notes &amp; Protocols: Pharmacokinetic Study Design for Novel Imidazo[4,5-c]pyridine Compounds

Introduction: Charting the Course for Imidazo[4,5-c]pyridine Development The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic ring system, analogous to purines, that has garnered significant attention in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Course for Imidazo[4,5-c]pyridine Development

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic ring system, analogous to purines, that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives have shown a wide spectrum of biological activities, including potential as anticancer agents, antivirals, and modulators of key cellular pathways.[1][3][4] As novel compounds from this class advance through the discovery pipeline, a thorough understanding of their pharmacokinetic (PK) profile becomes paramount. Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of a compound at its target site, thereby dictating its efficacy and potential for toxicity.[5]

This guide provides a comprehensive framework for designing and executing a robust pharmacokinetic study for novel imidazo[4,5-c]pyridine compounds. It is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. By integrating in vivo studies with supportive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, this approach aims to build a comprehensive PK profile, de-risk candidates early, and inform rational progression towards clinical development.[6][7]

Section 1: The Blueprint - Designing a Foundational In Vivo PK Study

The primary objective of an initial in vivo PK study is to quantify the concentration-time profile of the imidazo[4,5-c]pyridine compound in a relevant biological matrix (typically plasma) following administration. This data allows for the calculation of critical PK parameters that describe the compound's journey through the body.

Core Objectives & Key Parameters

The study should be designed to elucidate the following key non-compartmental analysis (NCA) parameters:

  • Exposure Parameters:

    • Cmax (Maximum Concentration): The highest observed concentration of the drug in plasma.[8][9] It is a critical indicator of the rate of absorption and potential for acute toxicity.[9]

    • AUC (Area Under the Curve): Represents the total drug exposure over time.[8][10] It is fundamental for assessing bioavailability and overall exposure.[8]

  • Time Parameters:

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached, providing insight into the speed of absorption.[8][9]

  • Elimination & Distribution Parameters:

    • t½ (Half-life): The time required for the drug concentration to decrease by half, which helps determine dosing intervals.[8]

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination processes.[8]

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Strategic Experimental Design

A well-designed study is crucial for generating high-quality, interpretable data.[9]

Animal Model Selection: The Sprague-Dawley rat is a commonly used and well-characterized model for initial PK studies due to its size, manageable blood volume for serial sampling, and extensive historical database. Mice can also be used, though serial sampling is more challenging, often requiring one mouse per time point, which can increase variability.[11]

Route of Administration: To gain a full picture, both intravenous (IV) and oral (PO) routes should be assessed.

  • Intravenous (IV): Administering the drug directly into the systemic circulation bypasses absorption, providing a direct measure of distribution and elimination. This route is essential for determining absolute bioavailability.

  • Oral (PO): This is the most common intended route for many small molecule drugs. Assessing oral administration is critical for understanding absorption characteristics and first-pass metabolism.

Dose Selection and Formulation: Doses should be selected based on preliminary efficacy and toxicology studies.[11] A minimum of two dose levels, separated by 5-10 fold, should be used to assess dose proportionality.[11] For oral dosing of poorly soluble compounds like many heterocycles, a suspension formulation is often necessary. A common vehicle is 0.5% (w/v) sodium carboxymethylcellulose (Na-CMC).[12][13]

Protocol 1: Single-Dose Pharmacokinetic Study in Rats (IV and PO)

1. Animals:

  • Male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g.

  • Animals should be cannulated (e.g., jugular vein) for serial blood sampling to minimize stress.

  • Acclimate animals for at least 3 days prior to the study.

2. Dose Formulation:

  • IV Formulation: Dissolve the test compound in a suitable vehicle (e.g., 8% Polyethylene Glycol 400 and Dimethyl Sulfoxide).[13] The final concentration should allow for a low injection volume (e.g., 1-2 mL/kg).

  • PO Formulation: Prepare a suspension in 0.5% Na-CMC in sterile water.[12] Ensure the suspension is homogenous by continuous stirring before and during dosing.[14]

3. Dosing and Sample Collection:

  • Fast animals overnight before dosing, with water ad libitum.

  • IV Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein or catheter.

  • PO Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[12] The dose volume should be appropriate for the rat's weight (e.g., 10 mL/kg).[14]

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the jugular vein cannula into heparinized tubes at the following time points:

    • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[13]

  • Process blood samples immediately by centrifuging at 4°C (e.g., 20,000 x g for 10 min) to separate plasma.[13]

  • Store plasma samples at -80°C until bioanalysis.

G cluster_pre Pre-Study Phase cluster_study In Vivo Study Phase cluster_post Post-Study Phase Compound Novel Imidazo[4,5-c]pyridine Formulation Dose Formulation (IV & PO) Compound->Formulation Dosing Dose Administration (IV or PO Gavage) Formulation->Dosing Animals Animal Acclimation & Cannulation Animals->Dosing Sampling Serial Blood Sampling (Time Course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Bioanalysis LC-MS/MS Quantification Storage->Bioanalysis PK_Analysis NCA Data Analysis (Cmax, AUC, t½) Bioanalysis->PK_Analysis Report PK Profile Report PK_Analysis->Report

Figure 1: Workflow for an In Vivo Pharmacokinetic Study.

Section 2: The Lens - Bioanalytical Method Validation

The accuracy of any PK study hinges on the quality of the bioanalytical method used to quantify the drug in plasma. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its sensitivity and selectivity.[15] The method must be validated according to regulatory guidelines, such as those from the FDA, to ensure results are reliable and reproducible.[15][16][17][18]

Key Validation Parameters

A full method validation should assess the following:

  • Selectivity and Specificity: The ability to differentiate the analyte from other components in the matrix, such as metabolites or endogenous substances.[19]

  • Calibration Curve: A curve demonstrating the relationship between instrument response and known concentrations of the analyte.[19] It should include a blank, a zero, and at least six non-zero standards.[19]

  • Accuracy and Precision: Accuracy is the closeness of determined values to the nominal value, while precision measures the variability of repeated measurements.[19] Intra- and inter-day precision should not exceed 15% CV (20% at the LLOQ).[19]

  • Sensitivity (LLOQ): The Lower Limit of Quantification is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.[17]

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).

Protocol 2: General Bioanalytical Method (LC-MS/MS) Validation

1. Stock and Standard Preparation:

  • Prepare a primary stock solution of the test compound and a suitable internal standard (IS) in an organic solvent (e.g., methanol or DMSO).[13][20]

  • Prepare calibration standards and quality control (QC) samples by spiking blank, pooled rat plasma with known concentrations of the compound.

2. Sample Preparation (Protein Precipitation):

  • This is a common and rapid method for sample cleanup.

  • To a 50 µL aliquot of plasma (standards, QCs, or study samples), add 150-200 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 5,500 rpm for 5 minutes) to pellet the precipitated protein.[20]

  • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a suitable C18 reverse-phase column to achieve chromatographic separation of the analyte from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure maximum sensitivity and specificity.

4. Validation Execution:

  • Analyze multiple validation batches, each containing a full calibration curve and QCs at low, medium, and high concentrations.

  • Calculate accuracy, precision, and other parameters based on the results from these batches to confirm the method meets the acceptance criteria outlined in FDA guidance.[15][16]

G Plasma Plasma Sample (50 µL) (Standard, QC, or Unknown) Add_IS_ACN Add Internal Standard in Acetonitrile (150 µL) Plasma->Add_IS_ACN Vortex Vortex to Mix & Precipitate Proteins Add_IS_ACN->Vortex Centrifuge Centrifuge (5,500 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS

Figure 2: Bioanalytical Sample Processing via Protein Precipitation.

Section 3: Mechanistic Insights from In Vitro ADME Assays

In vitro ADME assays are essential for building a complete picture of a compound's disposition.[6][7] They provide mechanistic insights that help interpret in vivo data and predict human pharmacokinetics.[6][7]

Metabolic Stability

This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in liver microsomes or hepatocytes.[21][22] The data is used to calculate in vitro intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[20][21]

Protocol 3: Microsomal Metabolic Stability Assay

1. Materials:

  • Pooled liver microsomes (human, rat)[23][24]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system[23]

  • Phosphate buffer (100 mM, pH 7.4)[20][24]

  • Ice-cold acetonitrile with internal standard (for reaction termination)

2. Procedure:

  • Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[21][22][24]

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[24]

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to cold acetonitrile with IS.[22]

  • Include a negative control with no NADPH.[20]

  • Process samples as described in the bioanalytical protocol and analyze by LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percent remaining parent compound versus time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[20]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to reach its target.[25][26] Only the unbound (free) fraction of a drug is pharmacologically active and available for clearance.[25][26] Rapid Equilibrium Dialysis (RED) is a reliable method for determining the fraction unbound (fu).[25][27][28]

Protocol 4: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

1. Materials:

  • Rapid Equilibrium Dialysis (RED) device[25][26][27]

  • Pooled plasma (human, rat)

  • Dialysis buffer (PBS, pH 7.4)[25][26]

  • Test compound

2. Procedure:

  • Spike plasma with the test compound to the desired concentration (e.g., 1-5 µM).[25][26]

  • Add the spiked plasma to the sample chamber of the RED device.

  • Add dialysis buffer to the buffer chamber.[25][28]

  • Incubate the sealed device at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the semipermeable membrane.[25][26][29]

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix-match the samples (add blank plasma to the buffer aliquot and buffer to the plasma aliquot) before protein precipitation and LC-MS/MS analysis.[25]

3. Data Analysis:

  • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition

CYP enzymes are a major family of enzymes responsible for Phase I metabolism of most drugs.[22] Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs).[30][31] This assay determines the potential of an imidazo[4,5-c]pyridine to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[32]

Protocol 5: CYP450 Inhibition Assay (IC50 Determination)

1. Materials:

  • Human liver microsomes[33]

  • CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4)

  • NADPH regenerating system

  • Test compound at various concentrations

2. Procedure:

  • Incubate human liver microsomes, a specific probe substrate, and the test compound (or vehicle control) at 37°C.

  • Initiate the reaction by adding NADPH.

  • After a short incubation period, terminate the reaction with cold acetonitrile.

  • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.[31][33]

3. Data Analysis:

  • Compare the rate of metabolite formation in the presence of the test compound to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo PK Profile MetStab Metabolic Stability (Microsomes) Clearance Hepatic Clearance (CL) MetStab->Clearance Predicts Bioavailability Oral Bioavailability (%F) MetStab->Bioavailability Impacts (First-Pass) PPB Plasma Protein Binding (RED Assay) PPB->Clearance Influences Distribution Volume of Distribution (Vd) PPB->Distribution Influences CYP_Inhib CYP450 Inhibition (IC50) DDI Drug-Drug Interaction Potential CYP_Inhib->DDI Informs

Figure 3: Relationship between In Vitro Data and In Vivo PK Outcomes.

Section 4: Synthesizing the Data - Analysis and Interpretation

Data from the in vivo study is analyzed using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the drug's disposition.[8][10][34] Software such as Phoenix® WinNonlin® or similar platforms are typically used for these calculations.

Calculation of Key PK Parameters
  • Cmax and Tmax: Determined by direct observation from the plasma concentration-time data.[35]

  • AUC: Calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUClast), with extrapolation to infinity (AUCinf).[8]

  • Terminal Elimination Rate Constant (λz): Determined from the slope of the terminal log-linear phase of the concentration-time curve.[9]

  • Half-life (t½): Calculated as 0.693 / λz.[35]

  • Clearance (CL): For IV administration, CL = Dose / AUCinf.[35]

  • Volume of Distribution (Vd): For IV administration, Vd = CL / λz.

  • Absolute Bioavailability (%F): Calculated after oral administration using the formula: %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Building a Coherent Profile

The true power of this integrated approach lies in connecting the different datasets.

  • High in vitro clearance in the metabolic stability assay may explain low oral bioavailability and high in vivo clearance .

  • High plasma protein binding can result in a low volume of distribution and may limit the rate of clearance.[25]

  • A potent IC50 value in the CYP inhibition assay signals a high risk for clinical drug-drug interactions , warranting further investigation.[36]

By following this comprehensive guide, researchers can efficiently characterize the pharmacokinetic properties of novel imidazo[4,5-c]pyridine compounds, enabling data-driven decisions to select and advance the most promising candidates toward clinical development.

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  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • (PDF) A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine synthesis

Technical Support Center Introduction The synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a foundational step in the development of various pharmacologically active agents. The most common and direc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

The synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a foundational step in the development of various pharmacologically active agents. The most common and direct route to this heterocyclic core is the Pictet-Spengler reaction, which involves the acid-catalyzed condensation of histamine with benzaldehyde.[1][2][3] While elegant in its design, this reaction is often plagued by challenges that lead to suboptimal yields, hindering research and development timelines.

This guide provides a comprehensive technical resource for researchers encountering difficulties with this synthesis. It is structured as a series of troubleshooting questions and FAQs, grounded in mechanistic principles and supported by actionable protocols. Our goal is to empower you to diagnose issues, systematically optimize your reaction conditions, and achieve consistent, high-yield results.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common failure modes observed during the synthesis. Each question is designed to help you pinpoint the root cause of the issue and provides a clear path to resolution.

Q1: My reaction shows very low or no conversion of starting materials. What are the likely causes and how can I improve conversion?

A1: Low conversion is typically a result of insufficient activation of the electrophile (the iminium ion). The Pictet-Spengler reaction's driving force is the intramolecular electrophilic attack of the electron-rich imidazole ring onto an iminium ion formed from the initial condensation of histamine and benzaldehyde.[1] If this ion is not formed or is not sufficiently electrophilic, the reaction will stall.

Primary Causes and Solutions:

  • Inadequate Acid Catalysis: The catalyst is critical for protonating the intermediate imine to form the highly electrophilic iminium ion.[1] A weak acid or incorrect stoichiometry may be insufficient.

    • Solution: Screen a panel of Brønsted and Lewis acids. Trifluoroacetic acid (TFA) is often a successful catalyst, sometimes used in high concentrations or as a co-solvent.[4][5] Harsher conditions, such as refluxing with strong acids like HCl, may be required, but carry the risk of degradation.[2]

  • Suboptimal Reaction Temperature and Time: The energy of activation for the cyclization step may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is crucial to find the sweet spot where conversion increases without significant byproduct formation.[6] Similarly, extend the reaction time, as some Pictet-Spengler reactions require 24 hours or more to reach completion.

Systematic Optimization Workflow

G cluster_start cluster_catalyst Step 1: Catalyst Screening cluster_conditions Step 2: Condition Optimization cluster_solvent Step 3: Solvent Effects cluster_end start Low Conversion Observed cat_check Is the catalyst strong enough? start->cat_check cat_screen Screen Acids: TFA, HCl, TsOH, BF3·OEt2 cat_check->cat_screen No temp_check Are conditions optimal? cat_check->temp_check Yes cat_screen->temp_check Re-evaluate temp_screen Screen Temperature & Time: - Start at 50°C, increase to reflux - Monitor at 4h, 12h, 24h temp_check->temp_screen No solv_check Is the solvent appropriate? temp_check->solv_check Yes temp_screen->solv_check Re-evaluate solv_screen Screen Solvents: DCE, Toluene, Acetic Acid solv_check->solv_screen No end_node Improved Conversion solv_check->end_node Yes solv_screen->end_node Re-evaluate G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Histamine Histamine Imine Schiff Base (Imine) Histamine->Imine - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (Catalyst) Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Cyclization Product 4-Phenyl-4,5,6,7-tetrahydro- 1H-imidazo[4,5-c]pyridine Spiro->Product - H⁺

Caption: Mechanism of the Pictet-Spengler reaction for the target synthesis.

Q2: How critical is the purity of the starting materials?

A2: Extremely critical. Commercially available benzaldehyde is often partially oxidized to benzoic acid. The presence of this acid can interfere with the reaction, and the reduced amount of active aldehyde will directly impact the theoretical yield. It is highly recommended to use freshly distilled or newly purchased benzaldehyde. Histamine should be a free base or hydrochloride salt of high purity.

Q3: Can I use a different aldehyde or amine component?

A3: Yes, the Pictet-Spengler reaction is versatile. [9]Using different aldehydes will change the substituent at the 4-position. For example, using formaldehyde or paraformaldehyde would yield the unsubstituted core. [3]Using aldehydes with electron-donating groups (e.g., p-methoxybenzaldehyde) generally results in higher yields under milder conditions, while electron-withdrawing groups can make the reaction more difficult. [10]

Detailed Experimental Protocols

Protocol 1: Baseline Synthesis Procedure

This protocol provides a standard starting point for the synthesis, adapted from general Pictet-Spengler procedures. [7][8] Materials:

  • Histamine hydrochloride (1.0 eq)

  • Benzaldehyde (1.1 eq), freshly distilled

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add histamine hydrochloride and the chosen solvent (e.g., DCE) to make a ~0.1 M solution.

  • Add benzaldehyde (1.1 eq) to the suspension.

  • Add trifluoroacetic acid (TFA) (2.0 - 5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 83°C for DCE) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully neutralize it by pouring it into a stirred, ice-cold saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., 95:5 DCM/Methanol) to yield the pure product.

Protocol 2: Workup and Purification

A careful workup is essential to prevent product loss.

  • Neutralization: After the reaction is complete, cool the acidic mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid. Be cautious as this is an exothermic process with gas evolution. The target pH should be ~8-9.

  • Extraction: Once neutralized, extract the product from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction at least three times to ensure complete recovery.

  • Purification: The crude product is best purified by flash column chromatography on silica gel. A solvent system with a small amount of base (e.g., 1% triethylamine in an ethyl acetate/hexane gradient) can sometimes improve recovery and peak shape by preventing the product from sticking to the acidic silica.

References

Sources

Optimization

Technical Support Center: Purification of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine

Welcome to the technical support center for the purification of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine in your laboratory.

I. Understanding the Molecule: Key Physicochemical Properties

4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. Its structure, featuring both a basic imidazole and a tetrahydropyridine ring, dictates its purification challenges. The presence of multiple nitrogen atoms makes the molecule susceptible to interactions with acidic media, such as silica gel, and can lead to purification difficulties like peak tailing in chromatography.

Molecular Structure:

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine in a question-and-answer format.

Q1: I'm observing significant peak tailing and poor separation during silica gel column chromatography. What's causing this and how can I fix it?

Probable Cause: The basic nitrogen atoms in your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to a non-uniform elution front, resulting in broad, tailing peaks and co-elution with impurities.

Solutions:

  • Addition of a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a common and effective choice. Start with a concentration of 0.1-1% (v/v) in your mobile phase and optimize as needed.

  • Switching the Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative to silica gel for the purification of basic compounds[1].

  • Reverse-Phase Chromatography: For highly polar or basic compounds, reverse-phase chromatography is often a superior method. A C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amine, can provide excellent separation[1].

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Carefully pack the column with the slurry to ensure a uniform stationary phase bed.

  • Mobile Phase Preparation: Prepare your eluent system (e.g., dichloromethane/methanol) and add 0.5% (v/v) triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with your mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

Visualization Workflow: Troubleshooting Peak Tailing

G start Peak Tailing Observed on Silica Gel q1 Is the peak tailing severe? start->q1 sol1 Add 0.1-1% Triethylamine to the mobile phase q1->sol1 Yes sol3 Consider Reverse-Phase Chromatography (C18) q1->sol3 Consider as alternative q2 Does tailing persist? sol1->q2 end Improved Separation sol2 Switch to Neutral or Basic Alumina q2->sol2 Yes q2->end No sol2->end

Caption: Decision tree for addressing peak tailing.

Q2: My product seems to be decomposing on the silica gel column. How can I confirm this and what are my options?

Probable Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Tetrahydroimidazo[4,5-c]pyridine derivatives can be susceptible to acid-catalyzed side reactions.

Solutions:

  • TLC Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you observe new spots or streaking that wasn't present initially, your compound is likely degrading on the silica.

  • Deactivated Silica Gel: If you must use silica gel, you can deactivate it by treating it with a base prior to packing the column.

  • Alternative Purification Methods: If degradation is significant, avoid silica gel chromatography altogether. Consider the following alternatives:

    • Crystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.

    • Preparative HPLC: Both normal-phase and reverse-phase preparative HPLC can offer high-resolution purification.

Experimental Protocol: TLC Stability Test

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Spot the solution on two separate TLC plates.

  • Immediately develop one plate using your intended chromatography eluent.

  • Let the second plate sit on the benchtop, exposed to air, for one hour.

  • Develop the second plate using the same eluent.

  • Compare the two chromatograms. The appearance of new spots or significant streaking on the second plate indicates instability.

Q3: I'm struggling to crystallize my 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine. It keeps "oiling out." What should I do?

Probable Cause: "Oiling out" occurs when the compound is not sufficiently soluble in the hot solvent to remain in solution as it cools, or when the solution is too supersaturated. The presence of impurities can also inhibit crystal formation.

Solutions:

  • Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system. A good crystallization solvent will dissolve your compound when hot but not at room temperature. Screen a variety of solvents with different polarities. Based on the structure, good starting points for screening include:

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Ethers: Diethyl ether (for precipitation from another solvent)

    • Hydrocarbons: Hexane, Heptane (as an anti-solvent)

  • Slow Cooling: Do not rush the cooling process. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.

  • Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

    • Seeding: Add a tiny crystal of pure 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine to the solution.

  • Use a Co-solvent System: If a single solvent doesn't work well, try a binary solvent system. Dissolve your compound in a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Solubility Screening Table

SolventPolarity IndexPredicted Solubility of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine
Water10.2Low to Moderate (likely as a salt)
Methanol5.1High
Ethanol4.3High
Acetonitrile5.8Moderate to High
Ethyl Acetate4.4Moderate
Dichloromethane3.1High
Toluene2.4Low to Moderate
Hexane0.1Low

Note: This is a predictive table based on the structure. Experimental verification is essential.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter from a Pictet-Spengler synthesis of 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine?

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure[2][3]. For 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine, this would likely involve the reaction of histamine with benzaldehyde followed by cyclization. Potential impurities include:

  • Unreacted Starting Materials: Residual histamine and benzaldehyde.

  • Schiff Base Intermediate: The imine formed from the condensation of histamine and benzaldehyde that has not yet cyclized.

  • Oxidized Byproducts: The tetrahydropyridine ring can be susceptible to oxidation, leading to the corresponding aromatic pyridine derivative.

  • Regioisomers: Depending on the reaction conditions, there is a possibility of forming isomeric products. Careful characterization using 2D NMR techniques (like NOESY and HMBC) may be necessary to confirm the desired isomer[4].

Q2: How can I best assess the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This will provide information about the chemical structure and the presence of any impurities with distinct NMR signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique for detecting and quantifying impurities. A single peak in the chromatogram and a mass spectrum corresponding to the expected molecular weight are strong indicators of purity.

  • High-Resolution Mass Spectrometry (HRMS): This provides a very accurate mass measurement, which can confirm the elemental composition of your compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Q3: What are the recommended storage conditions for 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine?

As a nitrogen-containing heterocycle, it is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air, moisture, and light.

IV. Visualization of the Purification Workflow

G start Crude 4-Phenyl-tetrahydro- imidazo[4,5-c]pyridine step1 Initial Purity Assessment (TLC, LC-MS) start->step1 q1 Is the major impurity non-polar? step1->q1 step2a Normal-Phase Column Chromatography (Silica or Alumina + Et3N) q1->step2a Yes q2 Is the major impurity polar? q1->q2 No step3 Crystallization step2a->step3 step2b Reverse-Phase Column Chromatography (C18, H2O/ACN + TFA) q2->step2b Yes q2->step3 No/Consider step2b->step3 step4 Final Purity Analysis (NMR, LC-MS, HRMS, MP) step3->step4 end Pure Product step4->end

Caption: General purification workflow for 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine.

V. References

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • NROChemistry. Pictet-Spengler Reaction. Available from: [Link]

  • Goker, H., et al. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Mol Divers. 2024 Oct;28(5):2817-2829. Available from: [Link]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. Available from: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

  • Ramsbeck, D., et al. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals (Basel). 2021 Dec; 14(12): 1206. Available from: [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: Flash Column Chromatography. Available from: [Link]

  • Cox, E. D., et al. The Pictet-Spengler reaction: a new direction for a classic reaction. Chem. Soc. Rev., 2011, 40, 5030-5048.

Sources

Troubleshooting

Side reactions in imidazo[4,5-c]pyridine synthesis and how to avoid them

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical h...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. As a privileged structure in medicinal chemistry, isosteric to purines, the successful and efficient synthesis of imidazo[4,5-c]pyridines is paramount.[1] This document provides in-depth, field-proven insights into common synthetic challenges, focusing on the causality behind side reactions and offering robust troubleshooting protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My synthesis is producing a mixture of regioisomers. How can I selectively synthesize the desired 1H- or 3H-imidazo[4,5-c]pyridine?

Root Cause Analysis: This is the most common challenge and arises from the starting material, 3,4-diaminopyridine, which possesses two amino groups with different electronic environments. The N4 amine is a typical aniline-type amine, while the N3 amine is ortho to the pyridine nitrogen, making it less nucleophilic. However, this difference is often insufficient to achieve perfect selectivity, leading to mixtures upon acylation or condensation. The formation of the two possible isomers, 1H- and 3H-imidazo[4,5-c]pyridine, is a direct consequence of which nitrogen atom partakes in the initial reaction.[2][3]

Strategic Solutions: Regioselectivity can be controlled by exploiting subtle differences in the reaction mechanisms induced by different reagents.

Protocol 1: Selective Acylation at N3 for 3H-Isomers

This protocol favors the formation of the 3-substituted isomer by using a highly reactive acylating agent under kinetic control.

  • Mechanism: The more nucleophilic N4 amine attacks the electrophile first. However, with a reagent like acetyl chloride, a rapid equilibrium or a different mechanistic pathway can lead to the thermodynamically favored or kinetically accessible acylation at the N3 position.[2]

  • Step-by-Step Protocol:

    • Dissolve 3,4-diaminopyridine (1.0 eq.) in a suitable aprotic solvent like EtOAc.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq.) dropwise while maintaining the temperature.

    • Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • The resulting N-(4-aminopyridin-3-yl)acetamide can then be carried forward for cyclization.

Protocol 2: Selective Protection at N4 for 1H-Isomers

This approach uses a bulky protecting group that reacts selectively at the more sterically accessible and electronically distinct N4 position, allowing for subsequent functionalization of the N3 amine.

  • Mechanism: Di-tert-butyl dicarbonate (Boc₂O) reacts preferentially with the N4-amino group. This is not a simple kinetic outcome but likely involves a different reaction mechanism compared to acid chlorides, leading to the highly regioselective formation of the N4-protected product.[2][3]

  • Step-by-Step Protocol:

    • Dissolve 3,4-diaminopyridine (1.0 eq.) in a solvent such as CH₂Cl₂.

    • Add Di-tert-butyl dicarbonate (1.1 eq.) to the solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction for the formation of (3-amino-pyridin-4-yl)-carbamic acid tert-butyl ester.[2]

    • Upon completion, the N3 amine is free for further reaction (e.g., alkylation), followed by deprotection and cyclization to yield the 1H-isomer.

Comparative Data:

ReagentTarget PositionIsomer OutcomeTypical YieldReference
Acetyl ChlorideN33H-imidazo[4,5-c]pyridine~59% (after cyclization)[2][3]
Boc₂ON41H-imidazo[4,5-c]pyridine~78% (protection step)[2][3]

Visualizing Regioselectivity:

G cluster_0 Regioselective Synthesis Pathways cluster_1 Path A: 3H-Isomer cluster_2 Path B: 1H-Isomer start 3,4-Diaminopyridine pA_1 React with Acetyl Chloride start->pA_1 pB_1 React with Boc₂O start->pB_1 pA_2 N3-Acylated Intermediate pA_1->pA_2 pA_3 Cyclization pA_2->pA_3 pA_4 3H-Imidazo[4,5-c]pyridine pA_3->pA_4 pB_2 N4-Protected Intermediate pB_1->pB_2 pB_3 Functionalize N3 pB_2->pB_3 pB_4 Deprotect & Cyclize pB_3->pB_4 pB_5 1H-Imidazo[4,5-c]pyridine pB_4->pB_5

Caption: Control of regioselectivity in imidazo[4,5-c]pyridine synthesis.

FAQ 2: The final cyclization step is sluggish or incomplete. How can I drive the reaction to completion?

Root Cause Analysis: The cyclization of the N-acylated or related intermediate to form the imidazole ring is a condensation reaction that eliminates a molecule of water (or another small molecule). According to Le Chatelier's principle, the presence of this byproduct can inhibit the reaction from reaching completion. Furthermore, the reaction often has a significant activation energy barrier, requiring thermal energy to proceed efficiently.[4][5]

Strategic Solutions:

  • High-Temperature Conditions:

    • Rationale: Increasing the temperature provides the necessary activation energy for the ring closure.

    • Action: Switch to a higher-boiling solvent (e.g., DMF, DMSO, or toluene) and increase the reaction temperature. Refluxing is a common and effective strategy.[4]

  • Dehydrating Agents & Water Removal:

    • Rationale: Actively removing water shifts the reaction equilibrium towards the product.

    • Action A (Dean-Stark Trap): If using a solvent that forms an azeotrope with water (like toluene), use a Dean-Stark apparatus to physically remove water as it is formed.

    • Action B (Chemical Dehydrating Agent): For reactions in polar aprotic solvents, strong dehydrating agents like polyphosphoric acid (PPA) can be highly effective both as a catalyst and a water scavenger.[5] Microwave irradiation in the presence of PPA can dramatically shorten reaction times and improve yields.[5]

Protocol: Microwave-Assisted Cyclization with PPA

  • Safety: Polyphosphoric acid is corrosive and highly viscous. Handle with care in a fume hood. Microwave synthesis should be performed in a dedicated chemical microwave reactor.

  • Step-by-Step Protocol:

    • Place the N-acylated diaminopyridine intermediate (1.0 eq.) into a microwave reaction vessel.

    • Add polyphosphoric acid (PPA) (~10x weight of the substrate).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate at a temperature of 150-200 °C for 10-30 minutes.

    • After cooling, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a strong base (e.g., NaOH solution) to precipitate the product.

    • Extract the product with a suitable organic solvent.

FAQ 3: I'm observing a byproduct with a mass 16 units higher than my product. How do I prevent N-oxide formation and remove it if it has formed?

Root Cause Analysis: The pyridine nitrogen atom is electron-rich and susceptible to oxidation, leading to the formation of a stable N-oxide. This is particularly common if any step of your synthesis involves oxidative conditions, or even slow air oxidation during prolonged heating.[4]

Strategic Solutions:

Prevention:

  • Inert Atmosphere: If the reaction requires high temperatures for an extended period, conduct it under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.

  • Controlled Oxidants: If an oxidation step is necessary (e.g., for aromatization of an intermediate), use a mild oxidant and carefully control the stoichiometry and temperature to avoid over-oxidation of the pyridine nitrogen.[4]

  • Avoid Peroxide Contaminants: Ensure solvents are free from peroxide impurities, which can act as unwanted oxidants.

Remediation (Deoxygenation):

If the N-oxide has already formed, it can often be reduced back to the parent pyridine without affecting other functional groups.

  • Mechanism: Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) can act as oxygen acceptors to deoxygenate the N-oxide.

Protocol: Deoxygenation with PCl₃

  • Safety: PCl₃ is toxic and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood.

  • Step-by-Step Protocol:

    • Dissolve the crude product containing the N-oxide in an anhydrous aprotic solvent like chloroform or dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add phosphorus trichloride (1.2-1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by LC-MS.

    • Carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it to obtain the deoxygenated product.

Troubleshooting Workflow:

G start Low Yield or Impure Product q1 LC-MS shows multiple isomers? start->q1 q2 LC-MS shows unreacted intermediate? q1->q2 No sol1 Implement Regioselectivity Protocols (FAQ 1) q1->sol1 Yes q3 LC-MS shows M+16 peak? q2->q3 No sol2 Force Cyclization: Increase Temp / Add PPA (FAQ 2) q2->sol2 Yes sol3 Prevent Oxidation / Perform Deoxygenation (FAQ 3) q3->sol3 Yes end Purified Target Compound q3->end No sol1->end sol2->end sol3->end

Caption: A troubleshooting workflow for imidazo[4,5-c]pyridine synthesis.

References
  • Caron, S., et al. (2003). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development. [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]

  • Caron, S., et al. (2003). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Publications. [Link]

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Wieczorek, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Klapars, A., et al. (2011). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Mohammad, A.A. (2017). Mini review: Biological significances of nitrogen hetero atom containing heterocyclic compounds. International Journal of Bioorganic Chemistry. [Link]

  • Bembalkar, S.R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]

  • Various Authors. (2009). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

  • Daugulis, O. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synlett. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Shankar, R., et al. (2015). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]

  • Various Authors. (2020). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]

  • Al-duaij, O. K., et al. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. [Link]

  • Goker, H., et al. (2016). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]

  • Various Authors. (2015). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]

  • Various Authors. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Molecules. [Link]

  • SNOUN, O., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

Sources

Optimization

Troubleshooting incomplete cyclization in imidazo[4,5-c]pyridine synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for imidazo[4,5-c]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazo[4,5-c]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges during the crucial cyclization step. As specialists in heterocyclic chemistry, we understand that incomplete reactions can be a significant bottleneck. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve optimal yields and purity.

Troubleshooting Guide: Incomplete Cyclization

This section addresses the most common and frustrating issue in imidazo[4,5-c]pyridine synthesis: low conversion to the desired product. The questions below are structured to help you diagnose the problem based on your analytical data and implement targeted solutions.

Question 1: My reaction has stalled, and I'm recovering a significant amount of the starting 3,4-diaminopyridine. What's going wrong?

Answer: Recovering your starting diamine indicates that the initial condensation step to form the key intermediate (either an N-acyl-diaminopyridine from a carboxylic acid or a Schiff base from an aldehyde) is inefficient. The nucleophilicity of the second amino group is likely insufficient to attack the electrophile under your current conditions, or the electrophile itself is not reactive enough.

Causality: The formation of the imidazo[4,5-c]pyridine ring is a condensation-dehydration reaction.[1] The initial attack of one amino group on the carbonyl carbon is often facile, but the subsequent intramolecular cyclization can be the rate-limiting step, especially if the intermediate is stable and the reaction conditions are not forcing enough to overcome the activation energy barrier for ring closure.

Troubleshooting Protocol:

  • Increase Thermal Energy: Many cyclization reactions require significant heat to proceed to completion.[2]

    • Action: Increase the reaction temperature in increments of 10-20 °C.

    • Alternative: Switch to a higher-boiling solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethylene glycol.

  • Enhance Electrophilicity (Carboxylic Acid Route): If you are using a carboxylic acid, it may not be sufficiently reactive.

    • Action 1: Strong Acid Catalysis & Dehydration. The use of polyphosphoric acid (PPA) is a classic and effective method, as it serves as both an acidic catalyst and a powerful dehydrating agent at elevated temperatures.[1]

    • Action 2: Microwave Irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[1][3] This is particularly effective with PPA.[1]

    • Action 3: Convert to a More Reactive Derivative. Consider converting the carboxylic acid to an acid chloride or using an orthoester equivalent (e.g., triethyl orthoformate for formic acid), which are more potent electrophiles.[1][4]

  • Drive the Reaction (Aldehyde Route): The condensation with an aldehyde first forms a dihydro-imidazo[4,5-c]pyridine intermediate, which must be oxidized to the aromatic product.[1] If this oxidation is slow, the reaction can appear stalled.

    • Action: Ensure an oxidizing agent is present. While air can sometimes suffice, it is often slow.[2] Consider adding a mild oxidant like sodium dithionate or simply bubbling air or oxygen through the reaction mixture.[5]

Question 2: I've isolated a stable intermediate, but it's not cyclizing to the final product. How do I push the reaction to completion?

Answer: This is a classic sign that the cyclization-dehydration step is the primary barrier. You have successfully formed the initial amide or Schiff base, but the intramolecular nucleophilic attack and subsequent water elimination are not occurring.

Causality: The removal of water is critical. As a condensation reaction, the cyclization is an equilibrium process. If water is not effectively removed, it can inhibit the reaction from proceeding forward and may even promote the hydrolysis of the intermediate back to the starting materials.[2]

Troubleshooting Workflow:

G cluster_0 Solutions for Water Removal cluster_1 Solutions for Insufficient Energy start Intermediate Isolated (Amide or Schiff Base) q1 Is water being actively removed? start->q1 sol1 Option A: Chemical Dehydration - Add Polyphosphoric Acid (PPA) - Add Eaton's Reagent - Use molecular sieves q1->sol1 No sol2 Option B: Physical Dehydration - Use a Dean-Stark trap with a suitable solvent (e.g., toluene, xylene) q1->sol2 No q2 Is the reaction temperature high enough? q1->q2 Yes end_node Successful Cyclization sol1->end_node sol2->end_node sol3 Option C: Increase Temperature - Switch to a higher boiling solvent (e.g., DMF, DMSO, Dowtherm A) q2->sol3 No sol4 Option D: Microwave Synthesis - Provides rapid, efficient heating to drive cyclization q2->sol4 No q2->end_node Yes sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for stalled cyclization.

Experimental Protocol: PPA-Mediated Cyclization

This protocol is a robust method for driving the cyclization of an N-acyl intermediate.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add the isolated amide intermediate (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the intermediate).

  • Heating: Heat the mixture with vigorous stirring to 120-160 °C. The reaction mixture will become a thick slurry.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice water, neutralizing with a base (e.g., NaOH or NH4OH), extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the viscous solution onto crushed ice. The product will often precipitate.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a concentrated base (e.g., 50% NaOH or ammonium hydroxide) while cooling in an ice bath. The pH should be > 8.

  • Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the imidazo[4,5-c]pyridine core?

The most prevalent methods involve the condensation of 3,4-diaminopyridine with either a carboxylic acid (or its derivative) or an aldehyde.[1]

  • Carboxylic Acid Route (Phillips-Ladenburg Synthesis): This involves heating the diaminopyridine with a carboxylic acid, often in the presence of a strong acid and dehydrating agent like PPA or under high temperatures.[1]

  • Aldehyde Route: This route requires an additional oxidative step to convert the initially formed dihydroimidazopyridine intermediate into the final aromatic product.[1][4]

G Diaminopyridine 3,4-Diaminopyridine Amide Amide Intermediate Diaminopyridine->Amide + Heat - H2O SchiffBase Schiff Base / Dihydro Intermediate Diaminopyridine->SchiffBase - H2O CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Amide + Heat - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase - H2O Product Imidazo[4,5-c]pyridine Amide->Product + Heat / Dehydrating Agent - H2O SchiffBase->Product + Oxidizing Agent - 2H

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Imidazo[4,5-c]pyridines

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing subs...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing substituted imidazo[4,5-c]pyridines. As isosteres of natural purines, these scaffolds are privileged structures in medicinal chemistry, exhibiting a vast range of biological activities, including potential as kinase inhibitors, antiviral agents, and receptor antagonists.[1][2]

However, the inherent chemical nature of the pyridine and imidazole rings presents a significant challenge: controlling regioselectivity. The formation of undesired isomers during substitution on the pyridine ring or subsequent alkylation/arylation of the imidazole moiety can lead to low yields, difficult purification, and ambiguous structure-activity relationships (SAR).

This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot and overcome these critical regioselectivity issues. We will explore the causality behind experimental choices, providing you with the knowledge to not only follow protocols but to rationalize and optimize them for your specific molecular targets.

Core Concepts: The Root of Regioselectivity Challenges

Understanding the factors that govern reaction pathways is the first step toward controlling them. In the synthesis of imidazo[4,5-c]pyridines, regioselectivity is primarily determined at two key stages: the initial substitution on the pyridine precursor and the final cyclization to form the imidazole ring, or during post-synthesis modification of the heterocyclic core.

The general synthetic pathway often involves the cyclization of a substituted 3,4-diaminopyridine. The choice of substituents and the method of cyclization are critical for the outcome.

Synthesis_Pathway sub_pyridine Substituted Nitropyridine diamine 3,4-Diaminopyridine Intermediate sub_pyridine->diamine Reduction (e.g., Na₂S₂O₄, SnCl₂) cyclization Cyclization diamine->cyclization + Aldehyde, Carboxylic Acid, or Orthoester product Imidazo[4,5-c]pyridine Scaffold cyclization->product Controlled Conditions isomers Regioisomeric Mixture cyclization->isomers Non-selective Conditions

Caption: General synthesis showing the critical cyclization step.

Key factors influencing regioselectivity include:

  • Electronic Effects: The electron density at different nitrogen or carbon atoms. For instance, the relative nucleophilicity of the two amino groups in the 3,4-diaminopyridine precursor dictates the initial site of reaction during cyclization.

  • Steric Hindrance: Bulky substituents can physically block access to a reaction site, thereby directing reagents to a less hindered position.[3]

  • Reaction Conditions: The choice of solvent, temperature, base, and catalyst can stabilize certain transition states over others, fundamentally altering the product ratio.

Frequently Asked Questions (FAQs)

Q1: My synthesis starting from a diaminopyridine is yielding a mixture of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers. How can I ensure I only form the desired [4,5-c] scaffold?

Answer: This is a fundamental issue of precursor selection. The final fused-ring structure is predetermined by the arrangement of the amino groups on the starting pyridine ring.

  • For Imidazo[4,5-c]pyridines: You must start with a 3,4-diaminopyridine precursor. The imidazole ring is formed by bridging the amino groups at positions 3 and 4.

  • For Imidazo[4,5-b]pyridines: This isomer arises from a 2,3-diaminopyridine precursor.

Causality: The cyclization reaction, whether with an aldehyde, carboxylic acid, or another one-carbon equivalent, connects the two adjacent amino groups. If your starting material is contaminated with the incorrect diaminopyridine isomer, you will inevitably produce a mixture of fused heterocyclic systems.

Troubleshooting Steps:

  • Verify Starting Material: Confirm the identity and purity of your diaminopyridine precursor using NMR and mass spectrometry.

  • Select the Right Cyclization Conditions:

    • With Carboxylic Acids: Using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at elevated temperatures is a classic and effective method.[2][4]

    • With Orthoesters: Ytterbium triflate is an efficient Lewis acid catalyst for condensation with reagents like triethyl orthoformate, often providing high yields under milder conditions.[2][5]

    • With Aldehydes: Oxidative cyclocondensation can be achieved by heating the diaminopyridine and aldehyde, often using air as the oxidant. For more controlled reactions, an oxidant like sodium metabisulfite (Na₂S₂O₅) can be employed.[6][7][8]

Q2: I am alkylating a pre-formed imidazo[4,5-c]pyridine and getting an inseparable mixture of N-1 and N-3 isomers. How can I control the site of substitution?

Answer: This is a common and challenging problem stemming from the tautomerism of the N-H proton on the imidazole ring. The alkylation can occur on either the N-1 or N-3 nitrogen, and the ratio is highly sensitive to steric, electronic, and reaction conditions.

Causality: The relative acidity and nucleophilicity of the N-1 and N-3 positions are often very similar. The choice of base, solvent, and the steric bulk of both the substrate and the electrophile can tip the balance in favor of one isomer.

Troubleshooting & Optimization Strategy:

FactorInfluence on RegioselectivityRecommended Action & Rationale
Steric Hindrance A bulky substituent at the C-2 position will sterically hinder the N-1 position, favoring substitution at the more accessible N-3 nitrogen.If your target allows, design your synthesis with a large group at C-2 to direct incoming electrophiles to N-3.
Base & Solvent The combination of base and solvent influences which tautomer is present and the nature of the resulting anion.Empirically, for many 2-phenylimidazo[4,5-c]pyridines, using potassium carbonate (K₂CO₃) in DMF has been shown to predominantly yield the N-3 (often labeled N5) regioisomer.[8] This is a reliable starting point for optimization.
Counter-ion Effects The nature of the cation from the base (e.g., K⁺, Na⁺) can influence the reaction through chelation or ion-pairing effects.If K₂CO₃ is not selective, screen other bases like NaH or Cs₂CO₃. The larger, softer cesium ion can sometimes lead to different selectivity profiles.
Temperature Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy.Start your reaction at 0 °C or room temperature. Avoid high heat unless necessary for reactivity, as it often leads to reduced regioselectivity.

Structural Confirmation: Because the isomers can be difficult to distinguish by simple ¹H NMR, definitive structural assignment requires advanced 2D NMR techniques. NOESY and HMBC experiments are essential for unambiguously determining the point of attachment by observing through-space and through-bond correlations, respectively.[8]

Q3: My synthesis begins with 2,4-dichloro-3-nitropyridine. The initial nucleophilic aromatic substitution (SNAr) with an amine is not regioselective. How can I improve this?

Answer: This is a known issue with this particular substrate. The electronic activation provided by the nitro group and the two chlorine atoms makes both the C-2 and C-4 positions susceptible to nucleophilic attack. While substitution at C-4 is generally favored, obtaining a single regioisomer is rare.

Causality: The C-4 position is electronically activated by the nitro group (para-relationship), making it highly electrophilic. However, the C-2 position is also activated (ortho-relationship). The balance is delicate and often results in mixtures.

In a documented solid-phase synthesis, the reaction of a resin-bound amine with 2,4-dichloro-3-nitropyridine in the presence of N-ethyldiisopropylamine (EDIPA) in DMSO yielded an approximate 8.5-to-1.5 ratio of C-4 to C-2 substitution.[1]

Troubleshooting Steps:

  • Condition Optimization: While achieving perfect selectivity is unlikely, you can optimize the ratio. Systematically screen bases (e.g., DIPEA, K₂CO₃), solvents (DMSO, NMP, DMF), and temperature. Lowering the temperature may enhance selectivity.

  • Strategic Acceptance and Separation: A more practical approach is to accept the formation of the isomeric mixture in the first step. The isomers are often separable, albeit with difficulty. It is frequently more efficient to carry the mixture through the next few synthetic steps and perform a purification of the more complex intermediates or final products using semi-preparative reverse-phase HPLC.[1]

Troubleshooting Guide: A Workflow for Solving Regioselectivity Issues

This workflow provides a logical decision-making process when you encounter poor regioselectivity in your experiments.

Troubleshooting_Workflow start Poor Regioselectivity Observed q1 What type of isomerism? start->q1 a1 Scaffold Isomerism ([4,5-c] vs [4,5-b]) q1->a1 a2 N-Alkylation Isomerism (N-1 vs N-3) q1->a2 a3 Pyridine Substitution Isomerism (e.g., C2/C4) q1->a3 sol1 Verify Purity of 3,4-Diaminopyridine Precursor. Use Correct Isomer. a1->sol1 sol2 1. Add Steric Bulk at C-2. 2. Use K₂CO₃ in DMF. 3. Screen Solvents/Bases. 4. Confirm with 2D NMR. a2->sol2 sol3 1. Optimize Temp/Base/Solvent. 2. Accept Mixture. 3. Separate Isomers Later via HPLC. a3->sol3

Caption: A decision-tree for troubleshooting regioselectivity.

Validated Experimental Protocols

Protocol 1: One-Pot Reductive Cyclization for Imidazo[4,5-c]pyridine Synthesis

This protocol avoids the isolation of the often-unstable 3,4-diaminopyridine intermediate by performing a reduction and cyclization in the same pot. This method is adapted from established procedures for related imidazopyridines.[2]

Materials:

  • Substituted 4-amino-3-nitropyridine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Sodium dithionite (Na₂S₂O₄) (3.0 equiv)

  • Solvent: Aqueous Dimethylformamide (DMF) or Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 4-amino-3-nitropyridine (1.0 equiv) and the aldehyde (1.2 equiv) in your chosen solvent (e.g., 1:1 H₂O/DMF).

  • Prepare a fresh aqueous solution of sodium dithionite (3.0 equiv).

  • Add the sodium dithionite solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-substituted imidazo[4,5-c]pyridine.

Causality: The sodium dithionite first reduces the nitro group to an amine, generating the 3,4-diaminopyridine in situ. This highly reactive intermediate immediately condenses with the present aldehyde, and subsequent intramolecular cyclization and oxidation (often by air) yields the final aromatic product.

Protocol 2: Regioselective N-Alkylation of a 2-Substituted Imidazo[4,5-c]pyridine

This protocol is based on conditions reported to favor N-3 (N5) alkylation for many 2-aryl imidazo[4,5-c]pyridine systems.[8]

Materials:

  • 2-substituted-5H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Alkyl halide (e.g., butyl bromide or 4-chlorobenzyl chloride) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-substituted-5H-imidazo[4,5-c]pyridine (1.0 equiv) and anhydrous DMF.

  • Add the finely powdered potassium carbonate (2.0 equiv) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel.

  • Crucially, confirm the regioisomeric structure using 2D-NOESY and HMBC NMR experiments.

References

  • Vala, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Wieczorek, M., & Gzella, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Temple, C., et al. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Student Research. Available at: [Link]

  • Sedić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Various Authors. (2024). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Journal of Student Research. Available at: [Link]

  • Wang, C., et al. (2019). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]

  • Various Authors. (2015). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Various Authors. (2022). Special Issue : Heterocyclic Compounds in Medicinal Chemistry, 2nd Edition. MDPI. Available at: [Link]

  • Various Authors. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2022). Heterocycles in Medicinal Chemistry II. Molecules. Available at: [Link]

  • Various Authors. (2017). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Sharma, H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry. Available at: [Link]

  • Wieczorek, M., & Gzella, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Barlin, G. B. (1976). Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wieczorek, M., & Gzella, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Sbihi, H., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Norman, M. H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of 4-Phenyl-imidazo[4,5-c]pyridine Derivatives in Cancer Cell Lines

In the landscape of modern oncology drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective cytotoxicity against cancer cells is paramount. Among the myriad of heterocyclic compounds, th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective cytotoxicity against cancer cells is paramount. Among the myriad of heterocyclic compounds, the imidazo[4,5-c]pyridine core has emerged as a privileged structure, owing to its structural similarity to purines, allowing it to interact with a variety of biological targets. This guide provides a comparative analysis of the cytotoxic effects of a specific subclass, the 4-phenyl-imidazo[4,5-c]pyridine derivatives, offering a synthesis of available experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation anticancer therapeutics.

The Rationale for Targeting Cancer with Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold is a versatile platform for the design of small molecule inhibitors targeting key cellular processes implicated in cancer progression.[1] The addition of a phenyl group at the 4-position of this heterocyclic system introduces a crucial pharmacophore that can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties. These derivatives have been investigated for their potential to inhibit various enzymes and signaling pathways that are often dysregulated in cancer, such as protein kinases and transcription factors.[2][3]

Comparative Cytotoxicity: A Data-Driven Overview

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various 4-phenyl-imidazo[4,5-c]pyridine derivatives against a panel of human cancer cell lines, providing a clear comparison of their cytotoxic efficacy.

Compound ID/ReferenceDerivative DescriptionCancer Cell LineIC50 (µM)
Compound 8 (Puskullu et al.) N-hydroxy-carboximidamide group at the phenyl ringMCF-7 (Breast Adenocarcinoma)0.082
Compound 9 (Zhu et al.) 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamideMDA-MB-468, SW-620, A5498.6 nM (as a PARP inhibitor)
Tetracyclic Derivative 6 Amino side chain at position 2HCT116 (Colon)0.3 - 0.9
Tetracyclic Derivative 7 Amino side chain at position 2HCT116 (Colon)0.3 - 0.9
Tetracyclic Derivative 9 Amino side chain at position 2HCT116 (Colon)0.3 - 0.9
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) Diaryl substitutedK562 (Leukemia)<20 (as a COX-2 inhibitor)

Note: The table includes data for closely related imidazopyridine structures to provide a broader context for the potential of this chemical class. The specific substitution patterns on the 4-phenyl ring and other positions of the imidazo[4,5-c]pyridine core significantly influence the cytotoxic activity.

Unraveling the Mechanism: Potential Signaling Pathways

The cytotoxic effects of 4-phenyl-imidazo[4,5-c]pyridine derivatives are likely mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. Two prominent pathways often implicated in cancer and targeted by small molecule inhibitors are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is one of the most frequently hyperactivated pathways in human cancers.[4][5][6][7] Its dysregulation leads to uncontrolled cell proliferation and resistance to apoptosis.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a pivotal role in the inflammatory response, immune regulation, and cell survival.[8][9][10] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis.

Below is a conceptual diagram illustrating a plausible mechanism of action for a 4-phenyl-imidazo[4,5-c]pyridine derivative that inhibits one of these critical cancer-related signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival IKK IKK IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation 4-Phenyl-imidazo[4,5-c]pyridine 4-Phenyl-imidazo[4,5-c]pyridine 4-Phenyl-imidazo[4,5-c]pyridine->PI3K Inhibition 4-Phenyl-imidazo[4,5-c]pyridine->IKK Inhibition Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Gene Transcription->Cell Proliferation & Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK

Caption: Potential mechanism of action for 4-phenyl-imidazo[4,5-c]pyridine derivatives.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized experimental protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[11] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture adherent cancer cells (e.g., MCF-7 or A549) in a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Include wells with media only (no cells) to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-phenyl-imidazo[4,5-c]pyridine derivatives in complete culture medium from a stock solution (typically dissolved in DMSO).

    • Carefully remove the overnight culture medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest compound concentration) and an untreated control group (cells with fresh medium only).

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 4-phenyl-imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available data, though varied, indicates that derivatives of this class can exhibit potent cytotoxic activity against a range of cancer cell lines. The likely mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are fundamental to cancer cell survival and proliferation.

Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. This will involve the synthesis and screening of a wider array of derivatives with diverse substitutions on the phenyl ring and the imidazopyridine core. Furthermore, detailed mechanistic studies are required to definitively identify the molecular targets and elucidate the precise signaling pathways affected by the most promising candidates. Ultimately, a multi-faceted approach combining synthetic chemistry, in vitro cytotoxicity screening, and in-depth biological evaluation will be crucial in advancing 4-phenyl-imidazo[4,5-c]pyridine derivatives from promising leads to clinically viable anticancer drugs.

References

  • Martini, M., De Santis, V., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/Akt/mTOR signaling in cancer. Journal of Cellular and Molecular Medicine, 18(9), 1667-1676. [Link]

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26. [Link]

  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: A historical perspective. Seminars in Cancer Biology, 59, 1-13. [Link]

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Comparative

Comparing synthetic routes for 4-substituted tetrahydroimidazopyridines

##A Comparative Guide to the Synthesis of 4-Substituted Tetrahydroimidazopyridines For researchers, medicinal chemists, and professionals in drug development, the tetrahydroimidazopyridine scaffold represents a privilege...

Author: BenchChem Technical Support Team. Date: January 2026

##A Comparative Guide to the Synthesis of 4-Substituted Tetrahydroimidazopyridines

For researchers, medicinal chemists, and professionals in drug development, the tetrahydroimidazopyridine scaffold represents a privileged structure due to its presence in a wide array of biologically active compounds. The strategic introduction of substituents at the 4-position of this fused heterocyclic system is often crucial for modulating pharmacological activity. This guide provides an in-depth comparison of prominent synthetic routes to access 4-substituted tetrahydroimidazopyridines, offering insights into the rationale behind various methodologies, supported by experimental data and detailed protocols.

Introduction to the Tetrahydroimidazopyridine Core

The tetrahydroimidazopyridine ring system, a fused bicyclic heterocycle, is a key pharmacophore in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The substituent at the 4-position, in particular, often plays a critical role in defining the molecule's bioactivity, influencing factors such as potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic strategies to access a diverse range of 4-substituted analogs is of paramount importance in drug discovery programs.

This guide will explore and compare several key synthetic strategies, including multicomponent reactions, which offer a high degree of molecular diversity in a single step, and other cyclization strategies. We will delve into the mechanistic underpinnings of these reactions, providing a framework for rational route design and optimization.

Key Synthetic Strategies

The synthesis of 4-substituted tetrahydroimidazopyridines can be broadly categorized into several key strategies. The choice of a particular route is often dictated by factors such as the desired substitution pattern, availability of starting materials, and the need for stereochemical control.

Synthetic_Strategies cluster_MCRs Multicomponent Reactions cluster_Cyclization Cyclization Strategies cluster_Catalysis Catalytic Methods 4-Substituted Tetrahydroimidazopyridines 4-Substituted Tetrahydroimidazopyridines Multicomponent Reactions (MCRs) Multicomponent Reactions (MCRs) 4-Substituted Tetrahydroimidazopyridines->Multicomponent Reactions (MCRs) Intramolecular Cyclization Intramolecular Cyclization 4-Substituted Tetrahydroimidazopyridines->Intramolecular Cyclization Transition-Metal Catalysis Transition-Metal Catalysis 4-Substituted Tetrahydroimidazopyridines->Transition-Metal Catalysis Ugi-type/GBB Reaction Ugi-type/GBB Reaction Multicomponent Reactions (MCRs)->Ugi-type/GBB Reaction Solvent-Free Three-Component Synthesis Solvent-Free Three-Component Synthesis Multicomponent Reactions (MCRs)->Solvent-Free Three-Component Synthesis Pictet-Spengler Type Pictet-Spengler Type Intramolecular Cyclization->Pictet-Spengler Type Aza-Diels-Alder Aza-Diels-Alder Intramolecular Cyclization->Aza-Diels-Alder Palladium-Catalyzed Palladium-Catalyzed Transition-Metal Catalysis->Palladium-Catalyzed Copper-Catalyzed Copper-Catalyzed Transition-Metal Catalysis->Copper-Catalyzed

Caption: Overview of major synthetic approaches to 4-substituted tetrahydroimidazopyridines.

I. Multicomponent Reactions (MCRs): A Powerful Tool for Diversity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.[1][2] They are particularly well-suited for the construction of libraries of compounds for high-throughput screening.

A. Three-Component Solvent-Free Synthesis of Tetrahydroimidazo[1,2-a]pyridines

A highly efficient and environmentally friendly approach for the synthesis of 4-substituted tetrahydroimidazo[1,2-a]pyridines has been reported by Yu and colleagues.[3][4][5] This one-pot, three-component reaction proceeds under solvent-free and catalyst-free conditions, offering significant advantages in terms of simplicity and sustainability.[3][4]

The reaction involves the condensation of a heterocyclic ketene aminal (HKA), triethoxymethane, and a nitroalkene.[4] The choice of these components allows for the introduction of a wide variety of substituents at the 4-position of the resulting tetrahydroimidazopyridine core.

General Reaction Scheme:

Three_Component_Reaction cluster_reactants Reactants cluster_product Product HKA Heterocyclic Ketene Aminal (1) Triethoxymethane Triethoxymethane (2) Nitroalkene Nitroalkene (3) THIP 4-Substituted Tetrahydroimidazo[1,2-a]pyridine (4) Reactants Reactants Product Product Reactants->Product Heat, Solvent-free

Caption: General scheme for the three-component synthesis of 4-substituted tetrahydroimidazo[1,2-a]pyridines.

Experimental Protocol: General Procedure for the Three-Component Synthesis [4]

  • In a round-bottom flask, combine the heterocyclic ketene aminal (1.0 mmol), triethoxymethane (1.2 mmol), and the desired nitroalkene (1.0 mmol).

  • Heat the reaction mixture at 110 °C with stirring for the time specified in Table 1 (typically 20-38 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 4-substituted tetrahydroimidazo[1,2-a]pyridine.

Table 1: Substrate Scope and Yields for the Three-Component Synthesis of 4-Substituted Tetrahydroimidazo[1,2-a]pyridines [4]

EntryHeterocyclic Ketene Aminal (1)Nitroalkene (3, R)Time (min)Yield (%)
1Imidazolidine-derivedPhenyl2582
2Imidazolidine-derived4-Chlorophenyl2885
3Imidazolidine-derived4-Methylphenyl2588
4Imidazolidine-derived2-Thienyl3078
5Tetrahydropyrimidine-derivedPhenyl3093
6Tetrahydropyrimidine-derived4-Nitrophenyl3590
7Tetrahydropyrimidine-derived3-Bromophenyl3287

Causality and Mechanistic Insights:

The proposed mechanism for this transformation involves a cascade of reactions initiated by the formation of a key intermediate from the reaction of the heterocyclic ketene aminal and triethoxymethane. This is followed by a Michael addition of this intermediate to the nitroalkene, and subsequent intramolecular cyclization and elimination to afford the final product. The solvent-free and catalyst-free nature of this reaction is attributed to the high reactivity of the starting materials at elevated temperatures.

Mechanism_Three_Component HKA Heterocyclic Ketene Aminal Intermediate_A Intermediate A HKA->Intermediate_A + Triethoxymethane Triethoxymethane Triethoxymethane Michael_Adduct Michael Adduct Intermediate_A->Michael_Adduct + Nitroalkene (Michael Addition) Nitroalkene Nitroalkene Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Tetrahydroimidazo[1,2-a]pyridine Cyclized_Intermediate->Product Elimination

Caption: Plausible mechanistic pathway for the three-component synthesis.

II. Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, offering a powerful means to construct ring systems with high regioselectivity. For the synthesis of tetrahydroimidazopyridines, these strategies typically involve the formation of a key precursor that undergoes a subsequent ring-closing event.

A. Pictet-Spengler Type Reactions

The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[6][7] While direct application to the tetrahydroimidazopyridine core is not extensively documented, the underlying principle of an intramolecular electrophilic substitution can be conceptually extended. A plausible synthetic design would involve a precursor containing a 2-(2-aminoethyl)imidazole moiety that could undergo cyclization with a suitable carbonyl compound.

Conceptual Reaction Scheme:

Pictet_Spengler_Type cluster_reactants Reactants cluster_product Product Amine 2-(2-Aminoethyl)imidazole derivative Carbonyl Aldehyde/Ketone (R-CHO) THIP 4-Substituted Tetrahydroimidazopyridine Reactants Reactants Product Product Reactants->Product Acid Catalyst

Caption: Conceptual Pictet-Spengler type approach to 4-substituted tetrahydroimidazopyridines.

Mechanistic Rationale:

The reaction would proceed through the initial formation of a Schiff base between the primary amine and the carbonyl compound. Subsequent protonation of the imine would generate a highly electrophilic iminium ion. Intramolecular attack of the electron-rich imidazole ring onto the iminium ion, followed by deprotonation, would yield the desired tetrahydroimidazopyridine. The success of this approach would be highly dependent on the nucleophilicity of the imidazole ring and the stability of the iminium ion intermediate.[8]

III. Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity.[9] For the synthesis of imidazopyridine scaffolds, various transition metals, including palladium, copper, and rhodium, have been employed.[10]

While specific examples for the direct synthesis of 4-substituted tetrahydroimidazopyridines are sparse, the principles of transition-metal-catalyzed cross-coupling and cyclization reactions are highly relevant. For instance, a palladium-catalyzed intramolecular C-N bond formation could be a viable strategy.

Conceptual Reaction Scheme:

Transition_Metal_Catalysis cluster_reactant Reactant cluster_product Product Precursor Functionalized Imidazole Precursor THIP 4-Substituted Tetrahydroimidazopyridine Reactant Reactant Product Product Reactant->Product Transition-Metal Catalyst (e.g., Pd, Cu)

Caption: Conceptual transition-metal-catalyzed approach to 4-substituted tetrahydroimidazopyridines.

Comparative Analysis and Future Outlook

The choice of synthetic route for accessing 4-substituted tetrahydroimidazopyridines is a critical decision in any drug discovery campaign. The following table provides a comparative summary of the discussed strategies.

Table 2: Comparison of Synthetic Routes

Synthetic StrategyKey AdvantagesPotential Challenges
Three-Component Solvent-Free Synthesis High efficiency, atom economy, operational simplicity, environmentally friendly, broad substrate scope.[3][4]May require elevated temperatures; purification of the product might be necessary.
Pictet-Spengler Type Reaction Utilizes readily available starting materials, well-established mechanistic principles.[6]Limited documented examples for the target scaffold; may require harsh acidic conditions.
Transition-Metal Catalysis High functional group tolerance, potential for asymmetric synthesis.[9][10]Catalyst cost and toxicity, optimization of reaction conditions can be complex.

Future Perspectives:

The development of novel, efficient, and stereoselective methods for the synthesis of 4-substituted tetrahydroimidazopyridines remains an active area of research. Future efforts will likely focus on:

  • Asymmetric Catalysis: The development of enantioselective variants of the known synthetic routes to access chiral 4-substituted tetrahydroimidazopyridines.

  • Domino and Cascade Reactions: The design of elegant one-pot transformations that construct the target scaffold with high complexity from simple starting materials.

  • Flow Chemistry: The application of continuous flow technologies to enable safer, more efficient, and scalable syntheses.

Conclusion

The synthesis of 4-substituted tetrahydroimidazopyridines can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The three-component solvent-free synthesis stands out as a particularly attractive method due to its efficiency, simplicity, and green credentials. While other established reactions like the Pictet-Spengler and transition-metal-catalyzed cyclizations offer conceptual pathways, their direct application to this specific scaffold requires further exploration and development. As the demand for novel and diverse drug candidates continues to grow, the development of innovative and practical synthetic routes to this important class of heterocycles will undoubtedly remain a key focus for the medicinal and organic chemistry communities.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Yu, F., Yan, S., Huang, R., Tang, Y., & Lin, J. (2011). Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines. RSC Advances, 1(4), 596-599. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Yu, F., Yan, S., Huang, R., Tang, Y., & Lin, J. (2011). Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines. RSC Advances, 1(4), 596. [Link]

  • Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]

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  • MDPI. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved January 17, 2026, from [Link]

  • Toure, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486. [Link]

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  • Wang, L., Ren, Z., & Ding, M. W. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein journal of organic chemistry, 12, 1488–1493. [Link]

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Validation

A Head-to-Head Preclinical Benchmarking Guide: 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine, a Novel PARP Inhibitor, versus Olaparib in BRCA-Mutated Ovarian Cancer Models

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine (hereafter designated "Compound-X"), against the established st...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 4-Phenyl-tetrahydro-imidazo[4,5-c]pyridine (hereafter designated "Compound-X"), against the established standard of care, Olaparib. Our analysis is grounded in the hypothesis that Compound-X, based on its imidazo[4,5-c]pyridine scaffold, functions as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).

The primary indication for this benchmarking study is the maintenance treatment of advanced ovarian cancer harboring deleterious mutations in the BRCA1 or BRCA2 genes. This is a clinical setting where Olaparib, a first-in-class PARP inhibitor, has demonstrated significant progression-free survival benefits.[1][2] The core objective of this guide is to delineate a rigorous, multi-tiered experimental plan to determine if Compound-X offers a competitive or superior preclinical profile compared to Olaparib.

Our approach is built on the mechanistic principle of synthetic lethality. Cancer cells with defective Homologous Recombination (HR) repair pathways, due to BRCA1/2 mutations, become critically dependent on the PARP-mediated single-strand break repair pathway.[2][3] Inhibition of PARP by drugs like Olaparib leads to the accumulation of double-strand breaks during DNA replication, which cannot be repaired efficiently in HR-deficient cells, ultimately resulting in targeted cell death.[4][5] This guide will detail the necessary biochemical, cellular, and in vivo assays to thoroughly interrogate this mechanism for Compound-X relative to the clinical standard.

Part 1: Biochemical Potency and Selectivity

Rationale: The foundational step in benchmarking a new inhibitor is to quantify its direct interaction with the molecular target. This section outlines the direct comparison of enzymatic inhibition of PARP1 and PARP2, the primary targets, and evaluates the "PARP trapping" potential, a key mechanism for cytotoxicity.[6][7] A superior candidate would ideally exhibit higher potency and an optimal PARP trapping profile, which may translate to improved efficacy or a wider therapeutic window.

PARP1/2 Enzymatic Inhibition Assay

This assay measures the direct inhibition of PARP enzyme activity.

Experimental Protocol:

  • Assay Principle: A chemiluminescent assay format will be used to measure the incorporation of NAD+ onto histones, a direct product of PARP activity.

  • Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA, histone proteins, biotinylated NAD+, and a chemiluminescent detection kit.

  • Procedure:

    • Dispense Compound-X and Olaparib in a 10-point, 3-fold serial dilution series (e.g., 10 µM to 0.5 nM) into a 384-well assay plate.

    • Add a master mix containing PARP1 or PARP2 enzyme, activated DNA, and histones to each well.

    • Initiate the enzymatic reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature.

    • Stop the reaction and add streptavidin-conjugated donor beads and acceptor beads to detect the biotinylated histones.

    • Read the plate on a suitable plate reader and plot the dose-response curves to determine the IC50 values.

PARP Trapping Assay

This assay quantifies the ability of the inhibitor to trap the PARP enzyme on DNA, a critical component of its cytotoxic effect.[6]

Experimental Protocol:

  • Assay Principle: This is a cell-based assay using immunofluorescence to detect and quantify PARP1-DNA complexes.

  • Cell Line: U2OS (human osteosarcoma) cell line, which has robust PARP expression.

  • Procedure:

    • Seed U2OS cells in 96-well imaging plates.

    • Treat cells with a serial dilution of Compound-X and Olaparib for 2 hours.

    • Lyse the cells with a Triton X-100 buffer to remove soluble proteins, leaving behind chromatin-bound proteins.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for PARP1, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Acquire images using a high-content imaging system and quantify the intensity of the nuclear PARP1 signal. The increase in signal intensity relative to vehicle control indicates PARP trapping.

Expected Data Summary:
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency (EC50, nM)
Compound-X [Experimental Value][Experimental Value][Experimental Value]
Olaparib 5120

Note: Olaparib values are representative based on public data.

Part 2: Cellular Activity and Mechanistic Validation

Rationale: Moving from the isolated enzyme to a cellular context is crucial. These assays validate that the biochemical potency translates into desired biological effects in cancer cells. The core of this evaluation rests on the principle of synthetic lethality; therefore, we must demonstrate enhanced activity in BRCA-mutated cells compared to cells with functional BRCA proteins (BRCA wild-type).

Cell Viability in a Genetically-Defined Context

This experiment directly tests the synthetic lethal interaction.

Experimental Protocol:

  • Cell Lines:

    • BRCA2-deficient: CAPAN-1 (pancreatic cancer)

    • BRCA-proficient (control): BxPC-3 (pancreatic cancer, BRCA wild-type)

    • BRCA1-mutant: MDA-MB-436 (breast cancer)

    • BRCA-proficient (control): MCF-7 (breast cancer, BRCA wild-type)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat with a 10-point serial dilution of Compound-X and Olaparib for 72-96 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

    • Calculate GI50 (concentration for 50% growth inhibition) values for each cell line.

Target Engagement & DNA Damage Response

This assay confirms that the compounds induce the expected downstream signaling changes associated with PARP inhibition and DNA damage.

Experimental Protocol:

  • Cell Line: CAPAN-1 (BRCA2-deficient).

  • Procedure:

    • Treat cells with Compound-X and Olaparib at 1x, 10x, and 100x their respective GI50 values for 24 hours.

    • Lyse the cells and perform Western blotting to analyze key protein markers:

      • PAR (Poly ADP-ribose): To confirm inhibition of PARP activity. A decrease in PAR levels indicates target engagement.

      • γH2AX: A marker for DNA double-strand breaks. An increase indicates the desired downstream DNA damage.

      • Cleaved Caspase-3: A marker for apoptosis. An increase indicates induction of cell death.

Expected Data Summary:
CompoundCAPAN-1 GI50 (nM) (BRCA2-mut)BxPC-3 GI50 (nM) (BRCA-WT)Selectivity Index (WT/mut)
Compound-X [Experimental Value][Experimental Value][Calculated Value]
Olaparib 10>1000>100

Note: A higher selectivity index indicates better targeting of BRCA-mutant cells.

Part 3: In Vivo Efficacy Assessment

Rationale: The ultimate preclinical test is whether cellular potency translates to anti-tumor activity in a living organism. A patient-derived xenograft (PDX) model from a BRCA-mutated ovarian cancer is the gold standard for this assessment, as it more closely recapitulates human tumor biology.

Ovarian Cancer PDX Efficacy Study

Experimental Protocol:

  • Model: An established, well-characterized ovarian cancer PDX model with a known BRCA1 mutation.

  • Animals: Immunocompromised mice (e.g., NOD-SCID).

  • Procedure:

    • Implant PDX tumor fragments subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (Control)

      • Group 2: Olaparib (e.g., 50 mg/kg, oral, daily)[1]

      • Group 3: Compound-X (Dose determined by prior PK/tolerability studies, oral, daily)

    • Monitor tumor volume and body weight twice weekly for 28-42 days.

    • At the end of the study, calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Expected Data Summary:
Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle [Experimental Value]0[Experimental Value]
Olaparib (50 mg/kg) [Experimental Value][Calculated Value][Experimental Value]
Compound-X (X mg/kg) [Experimental Value][Calculated Value][Experimental Value]

Visualizations: Pathways and Workflows

Signaling Pathway of PARP Inhibition

PARP_Inhibition cluster_DNA_Damage DNA Damage Event cluster_Repair DNA Repair Pathways cluster_Drug_Action Pharmacological Intervention cluster_Outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DSB Double-Strand Break (DSB) at Replication Fork PARP->DSB leads to BER->SSB repairs HR Homologous Recombination (HR) (BRCA1/2 Dependent) Apoptosis Apoptosis / Cell Death HR->Apoptosis (Defective in BRCAmut) leads to CompoundX Compound-X / Olaparib CompoundX->PARP inhibits & traps DSB->HR normally repaired by

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cells.

Experimental Workflow for In Vivo PDX Study

PDX_Workflow cluster_treatment 28-Day Dosing Period start Start: PDX Tumor Implantation growth Tumor Growth Phase (150-200 mm³) start->growth random Randomization (n=10/group) growth->random groups Group 1: Vehicle Group 2: Olaparib Group 3: Compound-X random->groups monitor Monitor: Tumor Volume & Body Weight (2x/week) groups->monitor endpoint Study Endpoint: Data Analysis (TGI) monitor->endpoint

Caption: Workflow for the preclinical in vivo efficacy study in a PDX model.

References

  • Olaparib - Wikipedia. [Link]

  • LYNPARZA® (olaparib) Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. [Link]

  • LYNPARZA® (olaparib) PARP Inhibitor Mechanism of Action for Advanced Ovarian Cancer. [Link]

  • Olaparib - PMC - NIH. [Link]

  • Advanced ovarian cancer: what should be the standard of care? - PMC - NIH. [Link]

  • PARP inhibitors — Knowledge Hub - Genomics Education Programme. [Link]

  • Olaparib - NCI - National Cancer Institute. [Link]

  • Chemotherapy in advanced ovarian carcinoma: current standards of care based on randomized trials - PubMed. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - OUCI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed. [Link]

  • Treatment for Ovarian Cancer: Options and Advances | OCRA. [Link]

  • What are PARP inhibitors? - MD Anderson Cancer Center. [Link]

  • Poly Adp Ribose Polymerase Inhibitor - MassiveBio. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - Semantic Scholar. [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed. [Link]

  • How We Treat Ovarian Cancer | Dana-Farber Cancer Institute. [Link]

  • Ovarian cancer - Treatment - NHS. [Link]

  • Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC - PubMed Central. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. The following guidance is synthesized from safety data for structurally related compounds, i...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. The following guidance is synthesized from safety data for structurally related compounds, including pyridine and its derivatives, as well as general best practices for handling heterocyclic amines in a research and development setting. This guide should be used in conjunction with a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.

Executive Summary: Hazard Profile and Essential Precautions

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic amine with potential biological activity, necessitating careful handling to mitigate risks of exposure. While specific toxicity data is limited, the structural components, namely the pyridine and imidazole rings, suggest potential for skin, eye, and respiratory irritation.[1] Analogy with pyridine suggests more severe potential hazards, including flammability, acute toxicity if ingested, inhaled, or in contact with skin, and potential for long-term health effects such as carcinogenicity and reproductive toxicity.[2][3] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine to ensure the safety of laboratory personnel and the integrity of research outcomes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure.[4][5] For handling 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be a heavy-duty nitrile, while the inner glove can be a standard thickness. This provides robust protection against incidental contact and allows for safe removal of the outer glove if contamination occurs.
Eye and Face Protection Chemical splash goggles that form a seal around the eyes are required. A face shield must be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.
Body Protection A flame-resistant laboratory coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.[6]
Respiratory Protection All handling of solid or solutions of the compound should be performed within a certified chemical fume hood . If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

Handling and Experimental Procedures

Causality Behind Procedural Choices: The following steps are designed to minimize the generation of aerosols and prevent cross-contamination, thereby reducing the risk of inhalation and dermal exposure.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Solution Preparation:

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood.

    • To prepare a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Reaction and Quenching:

    • All reactions should be conducted in a closed system or under a positive flow of inert gas within the fume hood.

    • Quenching of the reaction should be performed slowly and with appropriate cooling to control any exothermic events.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a wash with soap and water, is recommended.

    • The rinsate from the decontamination process should be collected as hazardous waste.

  • Waste Disposal:

    • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: All solutions containing the compound and the solvent rinsate should be collected in a labeled, sealed hazardous waste container.

    • Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's EHS department for specific guidance.

Emergency Procedures: Preparedness and Response

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.

  • For large spills, evacuate the laboratory and contact your institution's EHS department or emergency response team.

Conclusion: A Culture of Safety

The safe handling of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is paramount for the well-being of researchers and the successful execution of scientific endeavors. By adhering to the principles of prudent practice, utilizing appropriate engineering controls, and consistently wearing the correct PPE, the risks associated with this compound can be effectively managed. This guide serves as a foundational resource, but it is the responsibility of every researcher to remain vigilant, informed, and proactive in maintaining a safe laboratory environment.

References

  • PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Sigma-Aldrich. (2024). Safety Data Sheet for Pyridine.
  • U.S. Department of Labor. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Retrieved from [Link][8]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link][4]

  • American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link][5]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from a general CHEMM PPE page.[9]

  • New Jersey Department of Health. (2002). Hazard Summary for Pyridine. Retrieved from a representative government health department hazard summary.[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Reactant of Route 2
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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